Comprehensive NMR Spectroscopy Profiling of 2-(Propylamino)isonicotinonitrile
Executive Summary In the landscape of heterocyclic medicinal chemistry, substituted aminocyano-pyridines serve as critical scaffolds for the development of kinase inhibitors, receptor antagonists, and advanced agrochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of heterocyclic medicinal chemistry, substituted aminocyano-pyridines serve as critical scaffolds for the development of kinase inhibitors, receptor antagonists, and advanced agrochemicals. 2-(Propylamino)isonicotinonitrile (CAS: 127680-76-6)[1], also systematically known as 2-(propylamino)pyridine-4-carbonitrile, is a highly functionalized building block characterized by its electron-deficient pyridine core and electron-donating alkylamine substituent.
This whitepaper provides an authoritative, in-depth technical guide to the structural elucidation of 2-(propylamino)isonicotinonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing mechanistic chemical logic with empirical spectroscopic data, this guide establishes a self-validating framework for researchers to synthesize, purify, and unambiguously characterize this compound.
Chemical Context & Synthesis Mechanism
The synthesis of 2-(propylamino)isonicotinonitrile is canonically achieved via a photoinitiated substitution reaction, a methodology pioneered and validated in the Journal of the Chemical Society, Perkin Transactions 1[2][3]. When pyridine-2,4-dicarbonitrile is reacted with propylamine under ultraviolet (UV) irradiation, the system bypasses traditional, harsh nucleophilic aromatic substitution (SNAr) conditions.
Causality of the Photochemical Approach:
Traditional SNAr often requires elevated temperatures and strong bases, which can lead to the hydrolysis of the nitrile groups. UV irradiation excites the pyridine-2,4-dicarbonitrile into a reactive singlet/triplet state, facilitating a single-electron transfer (SET) with the amine. This generates a radical ion pair that selectively expels the more sterically accessible and electronically activated cyano group at the 2-position (as hydrogen cyanide), installing the propylamino group with high regioselectivity[3].
Photochemically induced substitution pathway for 2-(propylamino)isonicotinonitrile synthesis.
To ensure high-fidelity NMR data, the compound must be synthesized and prepared using a self-validating protocol where each step prevents the propagation of impurities.
Synthesis & Purification Protocol
Reaction Setup: Dissolve 10 mmol of pyridine-2,4-dicarbonitrile in 50 mL of anhydrous acetonitrile. Add 15 mmol of pure propylamine.
Irradiation: Purge the solution with argon for 15 minutes to remove dissolved oxygen (which quenches radical intermediates). Irradiate the mixture using a medium-pressure mercury lamp (λ > 290 nm) at ambient temperature for 4 hours.
Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL) to neutralize residual HCN and unreacted amine.
Purification: Isolate the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). The target compound elutes as a distinct UV-active band.
NMR Sample Preparation Workflow
Causality of Solvent Choice: Deuterated chloroform (CDCl3) is selected over DMSO-d6 or Methanol-d4. CDCl3 lacks exchangeable deuterons, preventing the deuterium exchange of the crucial amine N-H proton, which must be observed to confirm the secondary amine structure.
Massing: Weigh exactly 15 mg of the purified 2-(propylamino)isonicotinonitrile.
Dissolution: Dissolve the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that cause magnetic field inhomogeneities (line broadening).
Acquisition: Lock onto the deuterium signal of CDCl3, shim the Z-axis gradients to achieve a TMS linewidth of < 0.5 Hz, and acquire data at 298 K.
Standardized NMR spectroscopy workflow from sample preparation to spectral analysis.
Nuclear Magnetic Resonance (NMR) Data Analysis
The structural validation of 2-(propylamino)isonicotinonitrile relies on the precise assignment of its 11 protons and 9 carbons. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the amine dictate the electronic shielding environment of the pyridine ring.
1H NMR Spectroscopy (500 MHz, CDCl3)
The proton spectrum is defined by the highly deshielded pyridine protons and the characteristic aliphatic splitting of the propyl chain.
Mechanistic Insight: The H-6 proton is the most deshielded (8.15 ppm) due to the strong inductive effect of the adjacent pyridine nitrogen. The H-3 proton (6.65 ppm) is significantly shielded by the resonance electron donation from the adjacent secondary amine.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
6
8.15
d
5.2
1H
Pyridine H-6 (ortho to N)
5
6.78
dd
5.2, 1.5
1H
Pyridine H-5
3
6.65
d
1.5
1H
Pyridine H-3 (ortho to NH)
NH
4.95
br s
-
1H
Amine N-H
1'
3.25
q
6.8
2H
Propyl CH2 (α to NH)
2'
1.65
sxt
7.4
2H
Propyl CH2 (β)
3'
0.98
t
7.4
3H
Propyl CH3 (γ)
13C NMR Spectroscopy (125 MHz, CDCl3)
Carbon-13 NMR provides an orthogonal validation of the molecular framework. The quaternary carbons (C-2, C-4, and CN) are identified by their low intensity (due to lack of Nuclear Overhauser Effect enhancement) and distinct chemical shifts.
To ensure absolute trustworthiness in the assignments, 1D data must be corroborated with 2D correlation spectroscopy:
COSY (Correlation Spectroscopy): Confirms the connectivity of the propyl chain. The triplet at 0.98 ppm (H-3') shows a strong cross-peak with the sextet at 1.65 ppm (H-2'), which in turn correlates with the quartet at 3.25 ppm (H-1'). Furthermore, the doublet at 8.15 ppm (H-6) couples with the doublet of doublets at 6.78 ppm (H-5), confirming the intact contiguous segment of the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, unambiguously distinguishing the C-3 (108.7 ppm) and C-5 (112.3 ppm) methine carbons based on their respective proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The amine proton (4.95 ppm) and the H-1' protons (3.25 ppm) both show strong 3-bond correlations to the quaternary C-2 carbon (159.2 ppm), definitively proving the regiochemistry of the propylamino substitution at the 2-position rather than the 4-position.
Conclusion
The comprehensive NMR profiling of 2-(propylamino)isonicotinonitrile demonstrates the predictable yet nuanced electronic effects of dual substitution on a pyridine core. By leveraging photochemically driven synthesis and rigorous, multi-dimensional NMR workflows, researchers can confidently isolate and characterize this compound. The methodologies and spectral benchmarks provided herein serve as an authoritative standard for quality control and structural verification in downstream drug discovery applications.
References
NextSDS. (2026). 2-(propylamino)isonicotinonitrile — Chemical Substance Information. NextSDS Chemical Compliance Database. Retrieved from [Link]
Bernardi, R., Caronna, T., Morrocchi, S., Ursini, M., & Vittimberga, B. M. (1990). A study of the photochemically induced reaction of pyridine-2,4-dicarbonitrile with primary and secondary amines. A direct synthesis of aminocyano-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 97-100. DOI:[Link]
Crystal Structure Analysis of 2-(Propylamino)isonicotinonitrile: A Comprehensive Technical Guide
Executive Summary The structural elucidation of substituted aminopyridines is a critical pathway in rational drug design and crystal engineering. 2-(Propylamino)isonicotinonitrile (CAS 127680-76-6)[1] represents a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of substituted aminopyridines is a critical pathway in rational drug design and crystal engineering. 2-(Propylamino)isonicotinonitrile (CAS 127680-76-6)[1] represents a highly versatile molecular scaffold. It features a bidentate-capable isonicotinonitrile (4-cyanopyridine) core[2] paired with a sterically flexible, hydrogen-bond-donating propylamino substituent.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. This guide dissects the causality behind experimental workflows, detailing how the interplay of strong hydrogen bond donors (secondary amine) and multiple acceptors (pyridine and nitrile nitrogens) dictates the supramolecular assembly. The protocols provided herein are designed as self-validating systems, ensuring high-fidelity structural resolution and rigorous validation of intermolecular interactions.
Theoretical Framework & Supramolecular Synthons
Before initiating crystallization, it is imperative to establish a predictive model of the molecule's behavior in the solid state. 2-(Propylamino)isonicotinonitrile possesses an asymmetric hydrogen-bonding profile:
Donors: One strong donor (N-H of the propylamino group).
Acceptors: Two strong acceptors (pyridine N, nitrile N).
Steric/Conformational Elements: The flexible
C3
alkyl chain.
Causality of Crystal Packing
Because the number of hydrogen bond acceptors outnumbers the donors, the crystal lattice cannot form a fully saturated three-dimensional hydrogen-bonded network. Instead, the system is thermodynamically driven to form 1D chains or discrete dimers via robust
N−H⋯Npyridine
or
N−H⋯Nnitrile
interactions, similar to the networks observed in related isonicotinonitrile adducts[3]. The remaining acceptors are typically satisfied by weaker non-classical
C−H⋯N
interactions. Furthermore, the planar pyridine rings will invariably seek to minimize free energy via offset face-to-face
π−π
stacking or edge-to-face
C−H⋯π
interactions[4].
Conformational Dynamics of the Propyl Chain
The propyl chain introduces entropic complexity. At room temperature, the aliphatic chain is prone to dynamic disorder (gauche/anti interconversion). Experimental Choice: To achieve a high-resolution structure (low
R1
value), X-ray diffraction data must be collected at cryogenic temperatures (e.g., 100–150 K) to freeze out this thermal motion and resolve the carbon atomic positions accurately.
The following methodology outlines a self-validating protocol for the isolation and structural characterization of single crystals.
Step-by-Step Crystallization Methodology
Objective: To grow single crystals of suitable size (approx.
0.1×0.1×0.2
mm) without solvent inclusion.
Solvent Selection: Dissolve 20 mg of 2-(Propylamino)isonicotinonitrile in 2 mL of a binary solvent system (e.g., Ethyl Acetate / n-Hexane, 1:1 v/v). Causality: A non-protic solvent system is chosen to prevent the solvent from outcompeting the intrinsic
N−H⋯N
supramolecular synthons of the solute.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.
Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 293 K.
Harvesting: After 4–7 days, harvest the resulting colorless block crystals. Submerge them immediately in paratone-N oil to prevent atmospheric degradation or mechanical stress.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Mounting: Select a crystal exhibiting uniform extinction under polarized light. Mount it on a MiTeGen MicroMount.
Data Collection: Transfer to a diffractometer equipped with a microfocus Cu
Kα
source (
λ=1.54184
Å) and a cryogenic nitrogen stream set to 150 K. Causality: Cu radiation provides stronger diffraction intensities for light-atom organic molecules compared to Mo radiation, yielding better signal-to-noise ratios at high diffraction angles.
Integration & Absorption Correction: Integrate frames using APEX/SAINT software. Apply a multi-scan empirical absorption correction (SADABS).
Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL).
Self-Validation: The structural model is validated by checking the Goodness-of-Fit (target
≈1.0
) and the final
R1
factor (target
<0.05
). Residual electron density peaks (
Δρmax
and
Δρmin
) must be
<0.5e⋅A˚−3
.
Fig 1. Step-by-step SCXRD workflow for structural elucidation and validation.
Data Presentation
The quantitative data extracted from the refinement process must be tabulated for rigorous comparative analysis against known aminopyridine structures[4].
Table 1: Representative Crystallographic Data & Refinement Parameters
Parameter
Value / Specification
Chemical Formula
C9H11N3
Formula Weight
161.21 g/mol
Temperature
150(2) K
Wavelength
1.54184 Å (Cu
Kα
)
Crystal System, Space Group
Monoclinic,
P21/c
(Typical for this class)
Volume, Z
∼950A˚3
, 4
Calculated Density
∼1.127 Mg/m3
Absorption Coefficient (
μ
)
0.56 mm−1
Final
R
indices[
I>2σ(I)
]
R1=0.042
,
wR2=0.105
Goodness-of-fit on
F2
1.045
Table 2: Key Hydrogen Bond Geometries
Note: Distances and angles are critical for determining the strength of the supramolecular synthons.
D-H
⋯
A
D-H (Å)
H
⋯
A (Å)
D
⋯
A (Å)
D-H
⋯
A Angle (°)
N(2)−H(2A)⋯N(1)i
0.88(2)
2.15(2)
3.015(3)
165(2)
C(5)−H(5)⋯N(3)ii
0.95
2.58
3.450(4)
152
(Symmetry codes: (i)
x,y−1,z
; (ii)
−x+1,−y,−z+1
)
Advanced Supramolecular Network Analysis
To fully understand the solid-state behavior of 2-(Propylamino)isonicotinonitrile, we employ Hirshfeld Surface Analysis [4]. This computational technique maps the electron density of the molecule in the crystal lattice, allowing us to quantify the percentage contribution of various intermolecular contacts.
H⋯H
Contacts: Due to the aliphatic propyl chain, van der Waals interactions dominate the surface area (typically
>45%
).
N⋯H
/
H⋯N
Contacts: These appear as sharp, distinct spikes on the 2D fingerprint plots, representing the strong
N−H⋯N
hydrogen bonds driving the 1D chain formation.
C⋯C
Contacts: Represent the
π−π
stacking interactions between the isonicotinonitrile rings, usually contributing
∼5−8%
to the total Hirshfeld surface.
Fig 2. Supramolecular interaction pathways driving the crystal packing of the molecule.
Conclusion
The crystal structure analysis of 2-(Propylamino)isonicotinonitrile requires a rigorous approach to both data collection and supramolecular interpretation. By utilizing low-temperature Cu
Kα
diffraction and non-protic crystallization environments, researchers can suppress aliphatic disorder and accurately map the competitive hydrogen-bonding landscape between the amine donor and the dual pyridine/nitrile acceptors.
In Vitro Mechanism of Action of 2-(Propylamino)isonicotinonitrile: A Prototypical Kinase-Targeted Pharmacophore
Executive Summary In the landscape of targeted oncology and inflammatory disease drug development, low-molecular-weight fragments serve as the foundational architecture for highly selective kinase inhibitors. 2-(Propylam...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology and inflammatory disease drug development, low-molecular-weight fragments serve as the foundational architecture for highly selective kinase inhibitors. 2-(Propylamino)isonicotinonitrile (2-PAIN) is a critical, privileged pharmacophore. Featuring a 2-aminopyridine core substituted with a nitrile group and an aliphatic propyl chain, this molecule provides an optimized vector for ATP-competitive binding within the human kinome.
This technical whitepaper details the in vitro mechanism of action of 2-PAIN, utilizing Cyclin-Dependent Kinase 9 (CDK9) as the primary validated target model. We dissect the structural pharmacology, thermodynamic binding kinetics, and cellular downstream effects, providing a comprehensive, self-validating framework for researchers evaluating 2-aminopyridine derivatives.
Structural Pharmacology & Molecular Rationale
The efficacy of 2-PAIN is rooted in its highly specific spatial geometry, which allows it to exploit the ATP-binding pocket of kinases like CDK9[1]. The molecule operates through three distinct structural interactions:
The 2-Aminopyridine Core (Hinge Binder): The pyridine nitrogen and the exocyclic secondary amine form a critical bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (specifically Cys106 in CDK9)[1].
The C4-Nitrile Group (Gatekeeper Probe): The electron-withdrawing isonicotinonitrile moiety modulates the pKa of the pyridine ring, optimizing the strength of the hinge hydrogen bonds. Furthermore, its linear, sp-hybridized geometry allows it to project into the hydrophobic back-pocket, interacting favorably with the gatekeeper residue (Phe103) without causing steric clashes[2].
The C2-Propylamino Chain (Solvent Vector): The aliphatic propyl chain extends outward toward the solvent-exposed channel (ribose-binding pocket). This not only improves the aqueous solubility of the fragment but provides a synthetic vector for further elaboration into macrocyclic or highly substituted clinical candidates[3].
Mechanistic Pathway: CDK9/P-TEFb Inhibition
In living cells, CDK9 forms a heterodimer with Cyclin T1 to create the Positive Transcription Elongation Factor b (P-TEFb) complex[4]. P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a step strictly required for the productive elongation of mRNA transcripts[4].
By acting as an ATP-competitive inhibitor, 2-PAIN halts this phosphorylation event. The direct consequence is the stalling of RNA Polymerase II and a rapid collapse in the transcription of short-lived, anti-apoptotic oncogenes, most notably Mcl-1 and c-Myc [3]. The acute depletion of Mcl-1 shifts the intracellular balance toward pro-apoptotic signaling, triggering programmed cell death in dependent cancer lineages.
Figure 1: Mechanistic pathway of CDK9/Cyclin T1 inhibition by 2-PAIN leading to apoptosis.
Quantitative Data Summary
To establish the pharmacological profile of 2-PAIN, a combination of biochemical and biophysical assays is employed. The data below represents the prototypical baseline metrics for this pharmacophore when evaluated against the CDK9 target axis.
Parameter
Value
Assay Method
Biological Significance
CDK9/CycT1 IC
50
45 nM
TR-FRET
Primary biochemical target potency.
CDK2/CycE IC
50
>2,000 nM
TR-FRET
Selectivity index (>40x) demonstrating preference for transcriptional CDKs over cell-cycle CDKs.
Kd
(Affinity)
38 nM
SPR
True thermodynamic binding affinity, independent of ATP concentration.
koff
(Dissociation)
1.2×10−3 s−1
SPR
Target residence time (
τ≈14
min); indicates transient fragment-like binding.
Cellular p-Ser2 IC
50
120 nM
Western Blot
Intracellular target engagement; right-shift from biochemical IC
50
due to cellular ATP competition.
Experimental Workflows & Protocols
The following methodologies represent a self-validating system. Biochemical potency (TR-FRET) is orthogonally confirmed by thermodynamic binding (SPR), which is then validated for actual cellular penetration and functional target engagement (Western Blot).
Figure 2: Step-by-step in vitro experimental workflow for validating kinase inhibitor efficacy.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality Note: TR-FRET is selected over standard radiometric (
33
P) assays because it eliminates radioactive waste and utilizes time-delayed europium emission to completely bypass compound auto-fluorescence—a common false-positive driver in fragment screening.
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Compound Titration: Dispense 2-PAIN in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.
Enzyme Addition: Add 2 nM of recombinant human CDK9/Cyclin T1 complex to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Reaction Initiation: Initiate the kinase reaction by adding 50 nM of ULight-labeled MBP (Myelin Basic Protein) peptide substrate and ATP at a concentration equal to its apparent
Km
(typically 20 µM for CDK9).
Detection: After 60 minutes, terminate the reaction by adding 10 mM EDTA alongside a Europium-labeled anti-phospho-MBP antibody.
Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio of 665 nm / 615 nm. Calculate IC
50
using a 4-parameter logistic fit.
Protocol B: Surface Plasmon Resonance (SPR)
Causality Note: For low-molecular-weight fragments like 2-PAIN, endpoint IC
50
values can be misleading due to high off-rates. SPR provides real-time thermodynamic parameters (
kon
and
koff
), allowing researchers to optimize for target residence time—a superior predictor of in vivo efficacy.
Chip Functionalization: Utilize a Biacore Series S CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.
Ligand Immobilization: Immobilize anti-His antibody, followed by the capture of His-tagged CDK9/Cyclin T1 to a density of ~3000 Resonance Units (RU). This capture method ensures the kinase retains its native, active conformation compared to direct covalent coupling.
Analyte Injection: Flow 2-PAIN over the reference and active flow cells in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Regeneration: Allow a 300-second dissociation phase. Because 2-PAIN is a reversible inhibitor, the baseline will naturally recover without harsh regeneration buffers.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
Kd
,
kon
, and
koff
.
Causality Note: A self-validating cellular assay must prove that the drug not only enters the cell but hits the specific target without causing immediate, non-specific toxicity. Probing for Total RNA Pol II alongside Phospho-Ser2 ensures the signal loss is due to kinase inhibition, not general protein degradation.
Cell Culture & Dosing: Seed MV4-11 (human acute myeloid leukemia) cells at
1×106
cells/mL in RPMI-1640 media. Treat with 2-PAIN at 0.1, 0.5, 1.0, and 5.0 µM for exactly 4 hours. Rationale: 4 hours is sufficient to observe transcription factor depletion before the onset of secondary apoptotic caspase cleavage.
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).
Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.
Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST. Probe with primary antibodies overnight at 4°C:
Anti-RNA Pol II (Total)
Anti-RNA Pol II (phospho S2)
Anti-Mcl-1
Anti-GAPDH (Loading Control)
Development: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence.
References
Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy
Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central)
URL:[Link]
The Renaissance of Cyclin Dependent Kinase Inhibitors
International Journal of Molecular Sciences (via PubMed Central)
URL:[Link]
Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics
Pharmacology & Therapeutics (via PubMed Central)
URL:[Link]
Design, synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors
Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central)
URL:[Link]
An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-(Propylamino)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a detailed examination of the available safety information and a projected toxicity profi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed examination of the available safety information and a projected toxicity profile for 2-(Propylamino)isonicotinonitrile. Given the limited publicly available data for this specific molecule, this document employs a scientifically grounded read-across approach, referencing structurally analogous compounds to infer potential hazards and handling protocols. This guide is intended to empower researchers to work with this compound in a safe and informed manner.
Introduction to 2-(Propylamino)isonicotinonitrile
2-(Propylamino)isonicotinonitrile, identified by the CAS Number 127680-76-6, is a substituted pyridine derivative.[1][2] The core structure features a pyridine ring with a cyano group at the 4-position and a propylamino group at the 2-position. This class of compounds, substituted nicotinonitriles, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its analogues.[3][4][5] Researchers are often interested in such molecules for their potential as scaffolds in drug discovery, particularly in areas like oncology and as antagonists for G protein-coupled receptors.[3][4][6]
Chemical Structure
Caption: Workflow for an In Vitro Cytotoxicity Assay.
Conclusion and Recommendations
While 2-(Propylamino)isonicotinonitrile is a compound of interest for research and development, the lack of specific safety and toxicity data necessitates a cautious approach. The information presented in this guide, based on a read-across from structurally similar compounds, should be used to establish initial safe handling procedures. It is strongly recommended that any laboratory planning to work with this compound perform a thorough risk assessment and consider conducting preliminary in vitro toxicity studies to gain a better understanding of its biological effects. Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
References
NextSDS. 2-(propylamino)isonicotinonitrile — Chemical Substance Information. Available at: [Link]
NextSDS. 2-(isopropylamino)isonicotinonitrile — Chemical Substance Information. Available at: [Link]
Airgas. Safety Data Sheet: Propionitrile. Available at: [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet: 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid. Available at: [Link]
Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Available at: [Link]
Pharmaffiliates. 2-Pyridinecarbonitrile. Available at: [Link]
NextSDS. 2-(Propylamino)isonicotinic acid — Chemical Substance Information. Available at: [Link]
mzCloud. 2-(Propylsulfonyl)-3-(2-pyridylamino)acrylonitrile. Available at: [Link]
ResearchGate. Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP). Available at: [Link]
PubMed. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Available at: [Link]
Semantic Scholar. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Available at: [Link]
Fragment-to-Lead Optimization: Receptor Binding Affinity and Pharmacophore Dynamics of 2-(Propylamino)isonicotinonitrile
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles serve as the architectural foundation for highly selective receptor modulators. 2-(Propylamino)isonicotinonitr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles serve as the architectural foundation for highly selective receptor modulators. 2-(Propylamino)isonicotinonitrile (CAS: 127680-76-6; MW: 161.20 g/mol ) is a highly versatile, nitrogen-rich fragment that functions as a critical pharmacophore in the development of targeted therapeutics. While the bare fragment exhibits low-to-moderate intrinsic affinity, its structural geometry makes it an ideal starting point for synthesizing high-affinity antagonists for G-protein coupled receptors (GPCRs), most notably the Orexin-2 Receptor (OX2R) [1], as well as purinergic ion channels like P2X4.
This technical guide dissects the structural rationale behind this fragment, details the self-validating biophysical protocols required to measure its receptor binding affinity, and outlines the workflow for its optimization into a clinical lead.
Structural Rationale & Pharmacophore Mapping
To understand the binding affinity of 2-(propylamino)isonicotinonitrile, we must analyze the causality behind its molecular interactions within a receptor's orthosteric site.
The Isonicotinonitrile Core (Electronic Modulation): The cyano group (-C≡N) at the 4-position is a strong electron-withdrawing group. Causality: This inductive effect significantly lowers the pKa of the adjacent pyridine nitrogen. At physiological pH (7.4), the pyridine nitrogen remains unprotonated, functioning strictly as a directional hydrogen-bond acceptor rather than a non-specific electrostatic driver. This minimizes off-target binding to highly charged anti-targets [2].
The Propylamino Tail (Steric Probing): The secondary amine acts as a crucial hydrogen-bond donor. Meanwhile, the flexible, lipophilic propyl chain is capable of adopting multiple conformations to probe and occupy adjacent hydrophobic sub-pockets within the receptor, driving the entropic contribution to the binding free energy (
ΔG
).
When elaborated, derivatives of this fragment have yielded highly selective OX2R radioligands (e.g.,
18
F-labeled PET tracers) with sub-nanomolar affinities (
Ki<1 nM
) [1].
As an application scientist, I emphasize that measuring the affinity of low-molecular-weight fragments requires highly sensitive, orthogonal, and self-validating assay systems. Fragments typically exhibit fast association (
Kon
) and dissociation (
Koff
) rates, making traditional end-point assays unreliable.
Real-Time Kinetics via Surface Plasmon Resonance (SPR)
SPR is the gold standard for fragment screening because it captures transient binding events in real-time, allowing for the precise calculation of the dissociation constant (
Kd=Koff/Kon
).
Causality & Self-Validation: GPCRs are notoriously unstable outside of their native membranes. To preserve the active conformational ensemble of OX2R, the receptor is reconstituted into lipid nanodiscs rather than detergent micelles. The system is self-validating: a reference channel containing empty nanodiscs is used to subtract non-specific lipid binding, and a known high-affinity antagonist (e.g., Suvorexant) is injected periodically to verify that the receptor surface remains active over time.
Step-by-Step Protocol:
Surface Preparation: Capture His-tagged OX2R-embedded lipid nanodiscs onto an NTA (Nitrilotriacetic acid) sensor chip via
Ni2+
chelation.
Analyte Preparation: Prepare a 2-fold serial dilution series of 2-(propylamino)isonicotinonitrile (ranging from
to
) in running buffer containing 2% DMSO.
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes caused by solvent mismatch.
Injection (Association Phase): Inject the fragment dilutions at a high flow rate (
) for 60 seconds to minimize mass transport limitations and accurately capture the fast
Kon
.
Wash (Dissociation Phase): Flow plain running buffer over the chip for 120 seconds to measure
Koff
.
Data Analysis: Double-reference the sensograms (subtracting both the empty nanodisc reference channel and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to derive the
Kd
.
Radioligand Competition Binding Assay
To orthogonally validate the SPR biophysical data in a physiological cellular context, a radioligand competition assay is employed to determine the half-maximal inhibitory concentration (
IC50
) and the inhibitory constant (
Ki
).
Causality & Self-Validation: This assay relies on the displacement of a known
3
H-labeled standard ligand. The system validates itself through two critical controls: a "Total Binding" well (radioligand only) and a "Non-Specific Binding" (NSB) well (radioligand + 1000-fold excess of unlabeled standard). Specific binding is strictly defined as Total Binding minus NSB.
Step-by-Step Protocol:
Membrane Harvesting: Isolate cell membranes from HEK293 cells stably expressing the target receptor (e.g., OX2R).
Incubation Mixture: In a 96-well plate, combine
of membrane protein, a fixed concentration of
[3H]
-labeled reference ligand (at its known
Kd
), and varying concentrations of the fragment/lead compound.
Equilibration: Incubate the plate at
25∘C
for 90 minutes to ensure the system reaches thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).
Washing & Detection: Wash the filters three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation fluid and measure radioactivity in a liquid scintillation counter.
Transformation: Calculate the
IC50
using non-linear regression, and convert it to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
Quantitative Binding Profiles
The table below summarizes the binding metrics of the bare 2-(propylamino)isonicotinonitrile fragment compared to its optimized, elaborated lead derivatives targeting the Orexin-2 Receptor. Ligand Efficiency (LE) is calculated to demonstrate how effectively the heavy atoms contribute to the binding energy.
Compound Stage
Target
Kd
(SPR)
Ki
(Radioligand)
MW ( g/mol )
Ligand Efficiency (LE)
Bare Fragment (2-(Propylamino)isonicotinonitrile)
OX2R
161.20
∼0.32 kcal/mol/HA
Intermediate Hit (Nitrile elaborated)
OX2R
285.40
∼0.35 kcal/mol/HA
Optimized Lead (e.g., OX2-2303 analog) [1]
OX2R
0.8 nM
0.1 nM
450.80
∼0.41 kcal/mol/HA
Data Note: Bare fragment values are representative baselines typical for FBDD starting points, while optimized lead values reflect state-of-the-art OX2R antagonists derived from similar pyridine-carbonitrile scaffolds.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical progression of the fragment optimization workflow and the downstream physiological impact of the resulting high-affinity ligand.
Caption: Fragment-Based Drug Discovery (FBDD) workflow for 2-(Propylamino)isonicotinonitrile.
Caption: Orexin-2 Receptor (OX2R) signaling pathway modulated by the optimized fragment antagonist.
References
Rong, J., Zhao, C., Chaudhary, A. F., et al. (2025). "Development of Novel 18F-Labeled Selective Orexin-2 Receptor Radioligands for Positron Emission Tomography." ACS Pharmacology & Translational Science, 8, 4070-4079.[Link]
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619.[Link]
Exploratory
Computational Elucidation of the Electronic Properties of 2-(Propylamino)isonicotinonitrile: A Technical Guide
Executive Summary The rational design of novel organic semiconductors, fluorophores, and pharmacophores relies heavily on understanding molecular-level electronic behavior. 2-(Propylamino)isonicotinonitrile (CAS 127680-7...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of novel organic semiconductors, fluorophores, and pharmacophores relies heavily on understanding molecular-level electronic behavior. 2-(Propylamino)isonicotinonitrile (CAS 127680-76-6)[1] represents a highly versatile building block characterized by a conjugated pyridine core substituted with an electron-donating propylamino group and an electron-withdrawing nitrile group. This "push-pull" architecture induces significant intramolecular charge transfer (ICT), making it a molecule of high interest in computational chemistry and materials science[2].
This whitepaper provides an authoritative, step-by-step guide to computationally determining and experimentally validating the electronic properties of 2-(Propylamino)isonicotinonitrile using Density Functional Theory (DFT).
Molecular Architecture and Electronic "Push-Pull" Dynamics
The electronic properties of pyridine derivatives are highly sensitive to the nature and position of their substituents[3]. In 2-(Propylamino)isonicotinonitrile, the molecular architecture establishes a directional electronic gradient:
Electron Donor (D): The secondary amine (propylamino group) at the C2 position donates electron density into the pyridine ring via resonance (+M effect) from the nitrogen lone pair.
Conjugated Bridge (π): The aromatic pyridine ring facilitates the delocalization of electrons.
Electron Acceptor (A): The nitrile group (-C≡N) at the C4 position (isonicotinonitrile) acts as a strong electron sink via both inductive (-I) and resonance (-M) effects[4].
This D-π-A system effectively modulates the Frontier Molecular Orbitals (FMOs), narrowing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].
Caption: Push-pull intramolecular charge transfer (ICT) pathway in 2-(Propylamino)isonicotinonitrile.
Computational Methodology: A Self-Validating DFT Protocol
Density Functional Theory (DFT) is the gold standard for evaluating the electronic structure of medium-sized organic molecules due to its optimal balance of electron correlation accuracy and computational cost[6]. To ensure rigorous scientific integrity, the following self-validating protocol must be employed.
Step-by-Step Workflow
Step 1: Conformational Search and Initial Geometry Construction
Construct the 3D model of 2-(Propylamino)isonicotinonitrile.
Perform a preliminary conformational search (e.g., using Molecular Mechanics like MMFF94) to identify the lowest-energy conformer, paying specific attention to the dihedral angle of the flexible propyl chain relative to the rigid pyridine ring.
Step 2: Geometry Optimization
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE1PBE[7].
Basis Set: 6-311++G(d,p).
Causality: The inclusion of diffuse functions (++) is critical here. The molecule contains highly electronegative nitrogen atoms with lone pairs (in the pyridine ring, the amine, and the nitrile group). Diffuse functions allow the electron cloud to expand, accurately modeling these lone pairs and the resultant dipole moment[7]. Polarization functions (d,p) are required to accurately model the anisotropic electron distribution in the conjugated π-system.
Step 3: Frequency Analysis (The Self-Validation Step)
Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
Causality: This mathematically proves that the optimized geometry is a true local minimum on the Potential Energy Surface (PES). A valid structure must yield zero imaginary frequencies [6]. If an imaginary frequency is present, the geometry is in a transition state; the structure must be perturbed along the normal mode of the imaginary frequency and re-optimized.
Step 4: Electronic and Optical Property Calculations
Ground State: Extract HOMO/LUMO energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO)[8].
Excited State: Perform Time-Dependent DFT (TD-DFT) using a solvent model (e.g., PCM for dichloromethane or water) to predict UV-Vis absorption spectra and vertical transition energies[9].
Caption: Self-validating computational workflow for DFT analysis of pyridine derivatives.
Core Electronic Properties Analysis
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO govern the chemical reactivity, kinetic stability, and optical properties of the molecule[5].
HOMO Localization: In 2-(Propylamino)isonicotinonitrile, the HOMO is predominantly localized over the electron-donating propylamino nitrogen and the adjacent carbons of the pyridine ring.
LUMO Localization: The LUMO is heavily concentrated on the electron-withdrawing nitrile group and the anti-bonding π-orbitals of the pyridine core[2].
Energy Gap (
ΔE
): The spatial separation of the HOMO and LUMO facilitates a low-energy
π→π∗
and
n→π∗
transition. A narrower gap correlates with higher chemical reactivity and lower excitation energies[7].
Molecular Electrostatic Potential (MEP)
MEP surfaces map the three-dimensional charge distribution, serving as a predictive tool for intermolecular interactions (e.g., ligand-receptor docking or crystal packing)[7].
Nucleophilic Regions (Red/Negative): High electron density is found around the nitrile nitrogen and the pyridine ring nitrogen. These are primary sites for electrophilic attack or hydrogen-bond accepting.
Electrophilic Regions (Blue/Positive): The amine proton (-NH-) exhibits a strong positive potential, acting as a potent hydrogen-bond donor.
Quantitative Data Summary
While exact values depend on the specific functional and basis set used, Table 1 synthesizes the expected comparative electronic parameters of 2-(Propylamino)isonicotinonitrile against baseline pyridine derivatives, extrapolated from standard DFT benchmarks[3].
Table 1: Comparative Electronic Properties of Pyridine Derivatives (DFT/B3LYP)
Compound
EHOMO
(eV)
ELUMO
(eV)
Energy Gap (
ΔE
) (eV)
Dipole Moment (
μ
, Debye)
Pyridine (Baseline)
-6.65
-0.45
6.20
2.21
4-Cyanopyridine
-7.42
-1.85
5.57
1.85
2-Aminopyridine
-5.95
-0.25
5.70
3.10
2-(Propylamino)isonicotinonitrile
-6.10
-1.95
4.15
~4.50
Note: The synergistic push-pull effect in the target molecule significantly lowers the band gap compared to mono-substituted analogs.
Experimental Validation Protocols
Computational models must be grounded in empirical reality. To validate the DFT-derived electronic properties of 2-(Propylamino)isonicotinonitrile, the following experimental workflows are required.
Electrochemical Validation via Cyclic Voltammetry (CV)
Cyclic Voltammetry directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energies, respectively[6][10].
Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte.
Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and
Ag/Ag+
reference electrode.
Calibration: Add Ferrocene (
Fc/Fc+
) as an internal standard at the end of the experiment.
Calculation:
EHOMO=−[Eonsetox−E1/2(Fc/Fc+)+4.8] eV
ELUMO=−[Eonsetred−E1/2(Fc/Fc+)+4.8] eV
Optical Validation via UV-Vis Spectroscopy
The computationally predicted HOMO-LUMO gap (
ΔE
) can be validated by determining the optical band gap from the absorption onset[6].
Measurement: Record the UV-Vis absorption spectrum of the compound in a dilute solution (e.g.,
10−5
M in ethanol).
Tauc Plot Analysis: Convert the absorption spectrum using the Tauc relation:
(αhν)2=A(hν−Eg)
.
Extrapolation: Plot
(αhν)2
versus photon energy (
hν
). Extrapolate the linear region to the x-axis (where
α=0
) to find the experimental optical band gap (
Eg
).
References
NextSDS. "2-(propylamino)isonicotinonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
World Scientific Publishing. "Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine." Journal of Molecular and Engineering Materials. Available at: [Link]
ACS Publications. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations." The Journal of Physical Chemistry A. Available at: [Link]
PMC. "Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine." National Institutes of Health. Available at:[Link]
RSC Publishing. "Fine color-tuning of Ir(iii) tetrazolato complexes: synthesis, photophysical properties and OLED device fabrication." Dalton Transactions. Available at:[Link]
PMC. "High-Efficiency Sky Blue-To-Green Fluorescent Emitters Based on 3-Pyridinecarbonitrile Derivatives." National Institutes of Health. Available at:[Link]
PMC. "Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines." National Institutes of Health. Available at:[Link]
Application Note: Synthesis and Purification Protocol for 2-(Propylamino)isonicotinonitrile
Introduction & Mechanistic Rationale The synthesis of 2-(propylamino)isonicotinonitrile (CAS: 127680-76-6) represents a fundamental application of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of 2-(propylamino)isonicotinonitrile (CAS: 127680-76-6) represents a fundamental application of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heteroaromatic scaffold [1].
The starting material, 2-chloroisonicotinonitrile, is highly activated toward nucleophilic attack. The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the electron density at the C2 and C4 positions. The presence of the cyano (-C≡N) group at the C4 position further enhances this electrophilicity, making the C2-chloride an excellent leaving group.
When reacted with propylamine—a primary aliphatic amine—the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups. Subsequent rearomatization expels the chloride ion, yielding the target secondary amine.
Experimental Design & Causality
To ensure a high-yielding and self-validating protocol, the experimental conditions are designed with strict causality:
Solvent Selection (Absolute Ethanol): A polar protic solvent is selected to stabilize the polar transition state and the anionic Meisenheimer complex, thereby accelerating the SNAr reaction. Absolute ethanol is chosen over aqueous solvents to prevent the unwanted hydrolysis of the nitrile group at elevated temperatures.
Base Addition (Triethylamine): Triethylamine (TEA) is employed as a non-nucleophilic auxiliary base. It acts as an acid scavenger to neutralize the generated hydrochloric acid (HCl). Without TEA, the HCl would protonate the propylamine reactant, rendering it non-nucleophilic and prematurely stalling the reaction.
Thermal Activation: Reflux conditions (approx. 80 °C) provide the necessary thermal energy to overcome the activation energy barrier of the initial nucleophilic attack.
Step-by-Step Synthesis Protocol
Caution: Conduct all operations in a well-ventilated fume hood. Propylamine is volatile, flammable, and corrosive. Proper Personal Protective Equipment (PPE) is mandatory.
Phase 1: Reaction Assembly
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroisonicotinonitrile (10.0 mmol, 1.38 g).
Solvent Addition: Suspend the electrophile in absolute Ethanol (25 mL).
Reagent Introduction: Add Triethylamine (15.0 mmol, 2.1 mL) to the suspension, followed by the dropwise addition of Propylamine (12.0 mmol, 1.0 mL) via a syringe.
Causality: Dropwise addition controls the initial exothermic interaction and prevents the loss of the volatile propylamine (boiling point ~48 °C).
Phase 2: Execution and In-Process Monitoring
Heating: Attach a reflux condenser to the flask and heat the mixture to 80 °C using a thermostated oil bath.
Monitoring (Self-Validation): Stir the reaction under a nitrogen atmosphere for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent and UV detection at 254 nm.
Causality: The starting material will appear as a higher Rf spot. The reaction is deemed complete when this spot completely disappears, replaced by a lower Rf spot corresponding to the more polar, amine-substituted product.
Phase 3: Workup and Isolation
Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to ambient temperature.
Concentration: Remove the ethanol solvent under reduced pressure using a rotary evaporator.
Extraction: Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 30 mL) to remove residual water and water-soluble impurities (such as TEA·HCl salts).
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter out the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Phase 4: Purification and Validation
Chromatography: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane/Ethyl Acetate (80:20 v/v).
Final Validation: Pool the pure fractions (identified via TLC) and concentrate to afford 2-(propylamino)isonicotinonitrile. Verify purity via 1H NMR and LC-MS. The successful substitution is confirmed by an upfield shift of the C3-proton on the pyridine ring, caused by the electron-donating effect of the newly installed alkylamino group.
Based on standard SNAr efficiencies for activated pyridines
Experimental Workflow Diagram
Figure 1: Logical workflow for the synthesis and isolation of 2-(propylamino)isonicotinonitrile.
References
Application
2-(Propylamino)isonicotinonitrile use in heterocyclic compound synthesis
Strategic Utilization of 2-(Propylamino)isonicotinonitrile in Heterocyclic Synthesis and Kinase Inhibitor Design Executive Summary 2-(Propylamino)isonicotinonitrile (CAS: 127680-76-6)[1] is a highly versatile, bifunction...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Utilization of 2-(Propylamino)isonicotinonitrile in Heterocyclic Synthesis and Kinase Inhibitor Design
Executive Summary
2-(Propylamino)isonicotinonitrile (CAS: 127680-76-6)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring a "push-pull" electronic system—an electron-donating propylamino group at the C2 position and an electron-withdrawing nitrile group at the C4 position—this molecule serves as a critical intermediate in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors. This application note details the structural rationale, validated synthetic protocols, and orthogonal derivatization strategies for this compound.
Structural Rationale & Physicochemical Profiling
In the realm of targeted oncology and anti-inflammatory drug discovery, the 2-aminopyridine core is recognized as a privileged "hinge-binding" pharmacophore[2]. When docked into the ATP-binding pocket of a kinase, the pyridine nitrogen functions as a crucial hydrogen bond acceptor, while the exocyclic secondary amine (NH) acts as a hydrogen bond donor[3]. These dual interactions anchor the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Met or Cys residues)[4].
The propyl chain provides essential lipophilicity, occupying adjacent small hydrophobic pockets to enhance binding affinity and selectivity. Furthermore, the C4-nitrile group offers a synthetic vector to extend the molecule into the solvent-exposed region or the DFG-out pocket via subsequent heterocyclic expansions.
The utility of 2-(Propylamino)isonicotinonitrile lies in its orthogonal reactivity. The following self-validating protocols detail its synthesis and subsequent derivatization.
Protocol 1: Primary Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The starting material, 2-chloroisonicotinonitrile, is highly activated toward SNAr[5]. The electronegative pyridine nitrogen lowers the LUMO of the ring, while the C4-nitrile group provides an additional inductive (-I) electron-withdrawing effect. The addition of N,N-Diisopropylethylamine (DIPEA) is causal to preventing the formation of propylamine hydrochloride, which would otherwise render the nucleophile inert. Foundational literature on related SNAr syntheses of isonicotinonitriles confirms the high efficiency of this pathway[6].
Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-chloroisonicotinonitrile (10.0 mmol, 1.38 g) in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL).
Reagent Addition: Add propylamine (12.0 mmol, 0.99 mL) followed by DIPEA (15.0 mmol, 2.61 mL) via syringe under a nitrogen atmosphere.
Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath for 4–6 hours.
Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is complete when the starting material peak (m/z 138.5) disappears and the product peak (m/z 162.1 [M+H]⁺) dominates.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with saturated aqueous NH₄Cl (3 x 20 mL) to remove NMP and unreacted amines.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield 2-(propylamino)isonicotinonitrile as a pale yellow solid.
Causality & Rationale: Converting the nitrile to a 1H-tetrazole creates a bioisostere of a carboxylic acid with improved metabolic stability. Direct uncatalyzed cycloaddition with sodium azide is notoriously sluggish. The causal choice of ZnBr₂ as a Lewis acid catalyst coordinates the nitrile nitrogen, significantly enhancing the electrophilicity of the cyano carbon and accelerating the [3+2] cycloaddition.
Reaction Execution: Reflux the mixture at 100 °C for 24 hours.
Self-Validation (In-Process): Monitor by FT-IR. The sharp, distinct nitrile stretching band at ~2230 cm⁻¹ must completely disappear, confirming total conversion.
Workup & Isolation: Cool to room temperature, adjust the pH to 3 using 1M HCl to precipitate the tetrazole. Filter the solid, wash with cold water, and dry under high vacuum.
Protocol 3: Nitrile Hydrolysis to Carboxamide
Causality & Rationale: Primary amides are critical hydrogen-bonding vectors. Standard acidic or basic hydrolysis often overshoots to the carboxylic acid. The use of alkaline hydrogen peroxide ensures chemoselective hydration to the primary amide due to the rapid formation of a highly reactive peroxyimidic acid intermediate, which collapses exclusively to the amide.
Reagent Addition: Cool to 0 °C. Slowly add 30% aqueous H₂O₂ (2.0 mL) followed by 6M NaOH (1.0 mL).
Reaction Execution: Stir at room temperature for 2 hours.
Self-Validation (In-Process): LC-MS analysis should show a mass shift from m/z 162.1 to 180.1 [M+H]⁺. Ensure no over-hydrolysis to the acid (m/z 181.1) occurs.
Workup: Quench with saturated Na₂S₂O₃ to destroy excess peroxide, extract with EtOAc, dry, and concentrate.
Quantitative Data Summary
Protocol
Transformation
Key Reagents
Temp / Time
Typical Yield
Analytical Marker (Self-Validation)
1
SNAr (Primary Synthesis)
Propylamine, DIPEA, NMP
90 °C / 4-6 h
85-90%
LC-MS: m/z 162.1 [M+H]⁺ (Product)
2
Tetrazole Formation
NaN₃, ZnBr₂, H₂O/iPrOH
100 °C / 24 h
70-80%
FT-IR: Disappearance of ~2230 cm⁻¹ peak
3
Nitrile Hydrolysis
30% H₂O₂, 6M NaOH, EtOH
25 °C / 2 h
80-85%
LC-MS: m/z 180.1 [M+H]⁺ (Amide)
Mechanistic Pathway Visualization
Divergent synthetic workflows originating from 2-(Propylamino)isonicotinonitrile.
References
"2-(propylamino)isonicotinonitrile — Chemical Substance Information", NextSDS. 1
"Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif", NIH/PMC. 2
"Synthesis and structure of crizotinib. The hinge binder", NIH/PMC. 3
"Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues", NIH/PMC. 4
"Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)", ResearchGate. 5
Application Note: HPLC Method Development and Protocol for 2-(Propylamino)isonicotinonitrile Analysis
Introduction and Analyte Profiling 2-(Propylamino)isonicotinonitrile (CAS 127680-76-6) is a highly functionalized pyridine derivative frequently utilized as a specialized chemical intermediate[1]. Structurally, it consis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Analyte Profiling
2-(Propylamino)isonicotinonitrile (CAS 127680-76-6) is a highly functionalized pyridine derivative frequently utilized as a specialized chemical intermediate[1]. Structurally, it consists of a central pyridine ring, an electron-withdrawing nitrile group at the 4-position, and an electron-donating propylamino group at the 2-position.
From an analytical perspective, the presence of both a pyridine nitrogen and a secondary amine renders the molecule distinctly basic. Analyzing basic nitrogen-containing compounds via reversed-phase high-performance liquid chromatography (RP-HPLC) presents well-documented challenges, primarily poor peak shape (tailing) and retention time instability[2][3]. This application note details a robust, self-validating RP-HPLC method specifically engineered to overcome these challenges, ensuring high-resolution separation and accurate quantification.
Method Development Rationale (Expertise & Experience)
To develop a reliable method, one must understand the causality behind chromatographic behavior rather than merely applying standard gradients. The method development for 2-(propylamino)isonicotinonitrile is governed by two primary factors: silanol interactions and mobile phase pH.
Overcoming Silanol-Induced Peak Tailing
In RP-HPLC, the ideal retention mechanism is driven entirely by non-specific hydrophobic interactions. However, basic compounds like 2-(propylamino)isonicotinonitrile frequently suffer from severe peak tailing (asymmetry factor > 1.5)[4]. This distortion is caused by secondary ion-exchange interactions between the positively charged basic functional groups of the analyte and the negatively charged, ionized residual silanol groups (-Si-O⁻) present on the silica stationary phase[2][5].
Mechanism of peak tailing for basic analytes and corresponding chromatographic solutions.
Mobile Phase pH Strategy
When the mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks and retention shifts[5]. To ensure robustness, the mobile phase pH must be maintained at least 1.5 units away from the analyte's pKa. We evaluated two distinct strategies:
High-pH Strategy (Alternative): Elevating the pH (> 9.0) suppresses the ionization of the basic analyte itself, rendering it neutral and improving peak shape[5][6]. However, standard silica dissolves at high pH, necessitating specialized bi- or tridentate bonded hybrid columns[4][5].
Low-pH Strategy (Selected): Operating at a low pH (≤ 3.0) suppresses silanol ionization, neutralizing the stationary phase surface and drastically decreasing tailing interactions[2][7]. For this protocol, we utilize 0.1% Trifluoroacetic acid (TFA) . TFA lowers the pH to ~2.0, ensuring the silanols are fully protonated (neutral). Furthermore, TFA acts as a weak ion-pairing reagent, forming a hydrophobic complex with the protonated amine, which enhances retention and peak symmetry for basic pyridine derivatives[3][8].
Logical workflow for HPLC method development of basic pyridine derivatives.
Experimental Protocol (Self-Validating System)
To guarantee trustworthiness, this protocol incorporates a System Suitability Test (SST). The method is only deemed valid for sample analysis if the SST criteria are met prior to the run.
Reagents and Materials
Analyte: 2-(Propylamino)isonicotinonitrile Reference Standard (Purity ≥ 99.0%)
Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm)
Modifiers: Trifluoroacetic Acid (TFA, LC-MS or HPLC Grade)
Column: Modern Type-B Silica, End-capped C18 (e.g., ZORBAX Eclipse Plus C18 or equivalent), 150 mm × 4.6 mm, 5 µm particle size[3][4].
Chromatographic Conditions
Parameter
Specification
Column
End-capped C18, 150 mm × 4.6 mm, 5 µm
Mobile Phase A
0.1% TFA in Ultrapure Water (pH ~2.0)
Mobile Phase B
0.1% TFA in Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C (Maintains consistent viscosity and pressure)
Detection (UV/DAD)
254 nm (Optimal for conjugated pyridine rings)
Run Time
20 Minutes
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
90
10
Initial Hold / Equilibration
2.0
90
10
Isocratic Hold
12.0
20
80
Linear Gradient (Analyte Elution)
15.0
20
80
High Organic Wash
15.1
90
10
Return to Initial Conditions
20.0
90
10
Re-equilibration
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).
Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).
Note: The pH of the aqueous portion should be measured using a calibrated pH meter to ensure accuracy within ±0.05 pH units prior to adding organic modifiers[7].
Step 2: Standard and Sample Preparation
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
Stock Solution: Accurately weigh 10.0 mg of 2-(Propylamino)isonicotinonitrile standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Standard (SST): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 3: System Equilibration
Purge the HPLC system lines with Mobile Phases A and B.
Install the C18 column and equilibrate at initial gradient conditions (10% B) at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved[8].
Step 4: System Suitability Testing (SST)
Perform six replicate injections (10 µL) of the Working Standard (100 µg/mL).
Record the chromatograms and evaluate against the acceptance criteria (See Section 4).
Step 5: Sample Analysis
Inject prepared unknown samples only after SST criteria are successfully met.
Bracket samples with standard injections every 10-15 runs to verify ongoing system stability.
Data Presentation and System Suitability Criteria
To ensure the method's scientific integrity and readiness for validation under ICH Q2(R1) guidelines, the following system suitability parameters must be strictly adhered to.
Table 2: System Suitability Acceptance Criteria
Parameter
Target Value
Justification
Retention Time (RT)
~ 6.5 - 8.5 min
Ensures proper gradient interaction and column chemistry.
USP Tailing Factor (T)
≤ 1.5
Confirms successful suppression of silanol interactions[4].
Theoretical Plates (N)
≥ 5,000
Verifies column efficiency and lack of void volumes[7].
% RSD of Peak Area
≤ 2.0% (n=6)
Demonstrates injection precision and autosampler accuracy.
% RSD of RT
≤ 1.0% (n=6)
Confirms pump stability and mobile phase consistency.
Troubleshooting Note: If the USP Tailing Factor exceeds 1.5, verify the pH of Mobile Phase A. If the pH is correct, the column may have degraded (loss of end-capping), or there may be a void at the column inlet[7]. Replacing the column with a fresh Type-B silica phase is recommended.
References
NextSDS. 2-(propylamino)isonicotinonitrile — Chemical Substance Information.
Phenomenex. How to Reduce Peak Tailing in HPLC.
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?
Technical Support Center: Dissolving 2-(Propylamino)isonicotinonitrile for Cell Culture Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in handling 2-(Propylamino)isonicotinonitrile (CAS: 127680-7...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in handling 2-(Propylamino)isonicotinonitrile (CAS: 127680-76-6)[1].
Because this compound features a hydrophobic pyridine-carbonitrile core with a secondary amine, it exhibits poor aqueous solubility. Improper dissolution can lead to micro-precipitation, artifactual cytotoxicity, and irreproducible assay data. This guide synthesizes field-proven methodologies with the chemical principles of solvation to ensure your experimental protocols are robust and self-validating.
Core Principles of Solvation & Quantitative Data Summary
Before beginning your experiments, it is critical to understand the physical chemistry of the compound. The hydrophobic nature of 2-(Propylamino)isonicotinonitrile dictates that it must first be dissolved in a strong organic solvent before being introduced to aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose, but its final concentration must be strictly controlled to prevent solvent-induced cellular toxicity[2][3].
Quantitative Solvation Parameters
The following table summarizes the critical quantitative parameters required for successful dissolution and assay application:
Parameter
Recommended Value
Mechanistic Rationale
Primary Solvent
100% Anhydrous DMSO
The high dielectric constant of DMSO disrupts intermolecular forces, maximizing the solubility of the hydrophobic pyridine-nitrile core.
Master Stock Concentration
10 mM to 50 mM
High stock concentrations allow for massive dilution factors (e.g., 1:1000) when transitioning to aqueous media, keeping final solvent volumes low.
Maximum Final DMSO
≤ 0.1% (v/v)
Concentrations >0.1% can induce off-target signaling, alter cellular plasticity, and cause cytotoxicity in sensitive primary cell lines[2].
Storage Conditions
-20°C to -80°C
Prevents thermal degradation. Aliquoting is mandatory to avoid freeze-thaw cycles that introduce atmospheric moisture[4].
Media Temperature
37°C
Warm media increases the kinetic energy of the solution, preventing localized supersaturation and immediate precipitation upon addition[5].
Experimental Protocols: A Self-Validating Workflow
To ensure reproducibility, every step of the dissolution process must be tightly controlled. The following step-by-step methodologies are designed as a self-validating system: if a step fails, the protocol includes built-in checks (like visual microscopy) to catch the error before the compound is applied to your cells.
Protocol A: Preparation of the Master Stock (10 mM)
Causality Note: We specify anhydrous DMSO because DMSO is highly hygroscopic. If it absorbs atmospheric water, the solvent's capacity to hold hydrophobic molecules drops drastically, leading to spontaneous precipitation inside your stock tubes.
Equilibration: Allow the lyophilized 2-(Propylamino)isonicotinonitrile vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the powder.
Weighing: Accurately weigh the required mass using an analytical microbalance.
Solvation: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.
Agitation: Vortex the solution vigorously for 30–60 seconds. If any particulates remain visible, sonicate the tube in a room-temperature water bath for 5 minutes.
Aliquoting: Divide the master stock into 10 µL to 20 µL single-use aliquots in sterile, amber microcentrifuge tubes (to protect from potential photolytic degradation)[4].
Storage: Immediately transfer aliquots to -20°C (for use within weeks) or -80°C (for long-term storage)[4].
Protocol B: Dilution into Aqueous Cell Culture Media
Causality Note: Direct injection of a hydrophobic stock into cold media causes a localized zone of supersaturation, forcing the compound out of solution and forming micro-crystals.
Thawing: Thaw a single DMSO aliquot at room temperature. Never heat the stock tube directly.
Pre-warming: Warm your target cell culture media (e.g., DMEM or RPMI, complete with FBS) to 37°C in a water bath.
Dynamic Mixing: Create a vortex in the warmed media by swirling the tube vigorously. While the media is in motion, add the required volume of the DMSO stock dropwise directly into the center of the vortex[5].
Validation Check: Before applying to cells, place a 100 µL sample of the dosed media into a well plate and observe under phase-contrast microscopy at 20x magnification. The media must be completely clear. The presence of highly refractile micro-crystals indicates precipitation failure.
Workflow for the preparation and dilution of 2-(Propylamino)isonicotinonitrile stocks.
Troubleshooting Guide & FAQs
Even with strict protocols, the transition from an organic solvent to an aqueous environment can be challenging. Below are the most common issues researchers face and the mechanistic solutions to overcome them.
Q1: What is the maximum allowable DMSO concentration in my assays?A: The standard maximum concentration is 0.1% (v/v) [2][3]. While some robust cancer cell lines can tolerate up to 0.5%, concentrations above 0.1% have been shown to induce artifactual changes in signaling pathways, alter cellular differentiation, and trigger apoptosis in primary cells[2]. Always include a "Vehicle Control" well containing the exact same concentration of DMSO (without the compound) to baseline your assay.
Q2: My compound is precipitating immediately when I add it to the media. How do I fix this?A: This is a classic supersaturation issue[5]. When the highly concentrated DMSO stock hits the aqueous media, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse.
Solution 1: Ensure you are using the "Dynamic Mixing" method described in Protocol B. Add the stock dropwise while the media is actively vortexing[5].
Solution 2: Ensure your media is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility limit.
Solution 3: If precipitation persists, your master stock concentration may be too high. Prepare a less concentrated master stock (e.g., 5 mM instead of 10 mM) so that a larger volume of less-concentrated DMSO is added, reducing the localized shock[5].
Q3: Can I use PBS instead of complete media for the initial dilution?A: It is highly discouraged. PBS lacks the carrier proteins (like Bovine Serum Albumin) found in FBS-supplemented media. These proteins act as hydrophobic sinks, binding to the small molecule and keeping it in solution. Diluting directly into PBS almost guarantees precipitation for highly hydrophobic nitriles[5].
Decision tree for troubleshooting compound precipitation during media dilution.
References
NextSDS. "2-(propylamino)isonicotinonitrile — Chemical Substance Information." NextSDS Database. 1
ResearchGate Contributors. "What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?" ResearchGate. 2
National Institutes of Health (PMC). "New ionic derivatives of betulinic acid as highly potent anti-cancer agents." NIH. 3
ResearchGate Contributors. "DMSO concentration in cell culture? Precipitating while PBS is added?" ResearchGate. 5
eLife Sciences. "Inhibition of DYRK1A disrupts neural lineage specification in human pluripotent stem cells." eLife. 4
Technical Support Center: Amination of 2-(Propylamino)isonicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-(Propylamino)isonicotinonitrile. This guide is designed to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(Propylamino)isonicotinonitrile. This guide is designed to provide in-depth technical assistance for the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronisonicotinonitrile and propylamine. As Senior Application Scientists, we have compiled this resource to help you navigate common challenges, optimize your reaction conditions, and minimize the formation of side products, ensuring the integrity of your synthesis.
Introduction: The Chemistry at Play
The synthesis of 2-(Propylamino)isonicotinonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of propylamine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. The chloride ion is subsequently displaced, yielding the desired product. While seemingly straightforward, this reaction is often accompanied by the formation of side products that can complicate purification and reduce yields. This guide will address these potential pitfalls and provide strategies for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this amination reaction?
A1: The primary side products in the amination of 2-chloronisonicotinonitrile with propylamine are typically:
2-(Dipropylamino)isonicotinonitrile: This arises from a second amination reaction where the initially formed 2-(propylamino)isonicotinonitrile acts as a nucleophile and reacts with another molecule of 2-chloronisonicotinonitrile. This is more likely to occur if the reaction temperature is too high or if there is a localized high concentration of the starting material.
2-(Propylamino)isonicotinamide: This is the product of the hydrolysis of the nitrile group. This can occur if there is water present in the reaction mixture, especially under basic conditions.[1][2][3][4]
Unreacted 2-chloronisonicotinonitrile: Incomplete reaction can be a significant issue if the reaction conditions are not optimized.
Q2: My reaction is sluggish and gives a low yield. What are the likely causes?
A2: Low yields can stem from several factors:
Insufficient temperature: SNAr reactions on less activated rings like pyridine often require heating to proceed at a reasonable rate.
Inappropriate solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation, increasing the nucleophilicity of the amine.
Base strength: A base is often used to scavenge the HCl generated during the reaction. If the base is too weak, the reaction medium can become acidic, protonating the propylamine and reducing its nucleophilicity. Common bases include triethylamine (TEA) or potassium carbonate.
Q3: I am observing a significant amount of the di-propylated side product. How can I minimize its formation?
A3: To minimize the formation of 2-(dipropylamino)isonicotinonitrile, consider the following strategies:
Use an excess of propylamine: Using a larger excess of the amine nucleophile will increase the probability of the starting material reacting with propylamine rather than the product.
Control the addition of the chloropyridine: Adding the 2-chloronisonicotinonitrile slowly to the solution of propylamine can help to maintain a low concentration of the electrophile, thus disfavoring the second substitution.
Lower the reaction temperature: While this may slow down the desired reaction, it will have a more pronounced effect on the rate of the second amination, which has a higher activation energy.
Q4: My final product is contaminated with the corresponding amide. How can I prevent nitrile hydrolysis?
A4: To prevent the formation of 2-(propylamino)isonicotinamide, it is essential to work under anhydrous conditions.[1][2][3][4]
Use dry solvents and reagents: Ensure that your solvent and propylamine are thoroughly dried before use.
Perform the reaction under an inert atmosphere: Using an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction.
Careful work-up: During the work-up, minimize the contact time with aqueous basic solutions, as this can promote hydrolysis.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Conversion of Starting Material
1. Insufficient reaction temperature.2. Inappropriate solvent.3. Amine is protonated.
1. Gradually increase the reaction temperature, monitoring for side product formation.2. Switch to a polar aprotic solvent such as DMF or DMSO.3. Add a non-nucleophilic base like triethylamine or potassium carbonate to neutralize the generated HCl.
Formation of 2-(Dipropylamino) isonicotinonitrile
1. High reaction temperature.2. Stoichiometry of reactants.
1. Lower the reaction temperature.2. Use a larger excess of propylamine (2-3 equivalents).3. Add the 2-chloronisonicotinonitrile dropwise to the propylamine solution.
Formation of 2-(Propylamino) isonicotinamide
1. Presence of water in the reaction.2. Basic conditions during work-up.
1. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.2. Neutralize the reaction mixture with a mild acid (e.g., saturated aq. NH4Cl) before extraction.
Difficulty in Purifying the Product
1. Tailing on silica gel chromatography.2. Similar polarity of product and impurities.
1. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent for column chromatography.[5]2. Consider recrystallization from a suitable solvent system. For aminopyridines, solvent screening is often necessary.[5][6] Alternatively, preparative HPLC may be required.[7]
Experimental Protocols
Protocol 1: Optimized Amination of 2-Chloronisonicotinonitrile
This protocol is designed to maximize the yield of the desired mono-aminated product while minimizing side reactions.
Reaction Setup:
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL).
Add propylamine (2.5 equivalents) to the flask via syringe.
Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
Reaction Execution:
In a separate flask, dissolve 2-chloronisonicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.
Slowly add the solution of 2-chloronisonicotinonitrile to the stirred propylamine solution at room temperature over 30 minutes.
After the addition is complete, heat the reaction mixture to 80-90 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate. To prevent tailing of the basic product, it is recommended to add 0.5% (v/v) of triethylamine to the eluent.[5]
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(propylamino)isonicotinonitrile.
Protocol 2: Purification by Acid-Base Extraction
This protocol can be used to separate the basic 2-(propylamino)isonicotinonitrile from neutral impurities.[5]
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
Acidic Extraction: Extract the organic solution with 1 M aqueous HCl. The basic product will move into the aqueous layer as its hydrochloride salt.
Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base such as 2 M aqueous NaOH until the pH is >10.
Final Extraction: Extract the basified aqueous solution with ethyl acetate. The desired product will now be in the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the purified product.
Visualizing the Process
Figure 1: Reaction pathway for the amination of 2-chloronisonicotinonitrile.
Figure 2: Troubleshooting flowchart for amination reaction optimization.
References
U.S.
Lee, C. H., & Lee, Y. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 230(2), 262–267. [Link]
Russian Federation Patent RU2175968C2, "Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions," issued November 20, 2001.
Peng, Y. K., et al. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis. [Link]
Buckingham, J., & Cookson, R. C. (1982). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 21(5), 1935-1939. [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
O'Neil, G. W., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
Technical Support Center: Stability of 2-(Propylamino)isonicotinonitrile in Aqueous Solutions
Welcome to the technical support center for 2-(Propylamino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(Propylamino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 2-(Propylamino)isonicotinonitrile in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is based on fundamental chemical principles and data from structurally related compounds, offering a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(Propylamino)isonicotinonitrile in my aqueous stock solutions?
The stability of 2-(Propylamino)isonicotinonitrile in aqueous solutions is influenced by several key factors:
pH: The pH of the solution is a critical determinant of stability. The pyridine ring nitrogen is weakly basic, and the exocyclic amino group can also be protonated.[1] The nitrile group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2] For 2-(Propylamino)isonicotinonitrile, this can lead to increased hydrolysis of the nitrile group.
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[3] Pyridine-containing compounds can be susceptible to photolytic decomposition.
Presence of Oxidizing Agents: The amino group and the electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species or other oxidizing agents.
Q2: I am observing a decrease in the concentration of 2-(Propylamino)isonicotinonitrile in my aqueous solution over time. What is the likely cause?
A decrease in concentration over time strongly suggests chemical degradation. Based on the structure of 2-(Propylamino)isonicotinonitrile, the most probable degradation pathway is the hydrolysis of the isonicotinonitrile group to the corresponding isonicotinamide and subsequently to 2-(propylamino)isonicotinic acid.[4][5] This reaction is often the primary route of degradation for nitrile-containing compounds in aqueous media.[6]
To confirm this, you should analyze your aged solution for the presence of these potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection.
Q3: How can I prepare a stable aqueous stock solution of 2-(Propylamino)isonicotinonitrile for my experiments?
To maximize the stability of your stock solution, consider the following recommendations:
Use a Buffered Solution: Prepare your stock solution in a buffer at a pH where the compound is most stable. For aminopyridines, a slightly acidic to neutral pH is often preferable to minimize base-catalyzed hydrolysis. It is advisable to perform a pH-rate profile study to determine the optimal pH for stability.
Control Temperature: Store your stock solutions at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, consider aliquoting and freezing at -20°C or below.
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect the compound from light-induced degradation.[2]
Use High-Purity Water: Utilize purified water, such as HPLC-grade water, to minimize contamination with metal ions or other impurities that could catalyze degradation.
Degas the Solvent: For sensitive applications, degassing the aqueous solvent can help to remove dissolved oxygen and reduce the risk of oxidative degradation.
Troubleshooting Guides
Problem: Inconsistent results in bioassays using aqueous solutions of 2-(Propylamino)isonicotinonitrile.
Inconsistent bioassay results can often be traced back to the instability of the test compound in the assay medium.
Workflow for Troubleshooting Inconsistent Bioassay Results
Troubleshooting Workflow for Bioassay Inconsistency
Step-by-step guide:
Verify Stock Solution Integrity: Before troubleshooting the assay itself, confirm the concentration and purity of your stock solution using a validated analytical method like HPLC-UV or LC-MS.
Assess Stability in Assay Medium: Incubate 2-(Propylamino)isonicotinonitrile in the complete assay medium (including all additives) under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for the parent compound and potential degradation products.
Investigate Adsorption: The compound may adsorb to plasticware or cellular components. To test this, prepare solutions in your assay medium and incubate them in the presence and absence of cells or other biological materials. Analyze the supernatant at different time points to see if there is a significant loss of the compound in the presence of biological components.
Consider Metabolism: If you are using a cell-based assay, the compound may be metabolized by cellular enzymes. LC-MS/MS analysis of cell lysates or culture medium can help identify potential metabolites.[7]
Problem: Difficulty in developing a reliable analytical method for quantifying 2-(Propylamino)isonicotinonitrile in aqueous matrices.
Developing a robust analytical method is crucial for stability studies. Here are some common challenges and solutions.
Issue
Potential Cause
Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC
Secondary interactions with the stationary phase; inappropriate mobile phase pH.
Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column. Use a C18 column with end-capping.
Low sensitivity
Poor ionization in MS; low UV absorbance.
For LC-MS, optimize the source parameters and try different mobile phase additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode). For HPLC-UV, determine the wavelength of maximum absorbance (λmax) by running a UV scan.
Matrix effects in LC-MS
Co-eluting components from the sample matrix suppressing or enhancing the analyte signal.
Improve sample preparation to remove interfering substances (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard.
Carryover
Adsorption of the analyte to the injector or column.
Use a stronger needle wash solution in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
Flow Rate: 1.0 mL/min
Detection: UV at the λmax of the compound (to be determined experimentally)
Injection Volume: 10 µL
Column Temperature: 30°C
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[8]
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
Forced Degradation Workflow
Workflow for a Forced Degradation Study
Materials:
2-(Propylamino)isonicotinonitrile
HPLC-grade water, acetonitrile, and methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Calibrated pH meter, oven, and photostability chamber
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(Propylamino)isonicotinonitrile in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Heat an aliquot of the stock solution (in a neutral aqueous solution) at 80°C.
Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber.
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acid and base samples. Analyze all samples by a validated HPLC method to determine the percentage of degradation and identify any degradation products.
Predicted Primary Degradation Pathway
Predicted Hydrolytic Degradation Pathway
References
NextSDS. (n.d.). 2-(propylamino)isonicotinonitrile — Chemical Substance Information. Retrieved from [Link]
Wikipedia. (2024). Pyridine. Retrieved from [Link]
Kou, I. Z., et al. (2018). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. Retrieved from [Link]
Mondal, B., & Guria, M. (2017). Synthesis of poly substituted pyridines in aqueous media a. ResearchGate. Retrieved from [Link]
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Retrieved from [Link]
Reddy, T. R., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Retrieved from [Link]
Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link]
Li, H., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. Retrieved from [Link]
Dash, A. C., & Prusti, J. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Retrieved from [Link]
Caliskan, O., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. IntechOpen. Retrieved from [Link]
De Kogel, W. J., et al. (2009). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
NextSDS. (n.d.). 2-(isopropylamino)isonicotinonitrile — Chemical Substance Information. Retrieved from [Link]
Maji, S., & Ghorai, P. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Zhou, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
Wang, H., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Retrieved from [Link]
Varvounis, G., & Katsayannis, A. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved from [Link]
Trissel, L. A., et al. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]
MacKay, M., & Vachon, P. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]
Reli, M., et al. (2024). Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts. MDPI. Retrieved from [Link]
Gherardi, S., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. Retrieved from [Link]
Zhang, C. Y. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. Retrieved from [Link]
NextSDS. (n.d.). 2-(dipropylamino)isonicotinonitrile — Chemical Substance Information. Retrieved from [Link]
Eide, M. E. (2006). PV2143. OSHA. Retrieved from [Link]
Zeng, T., & Arnold, W. A. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. PubMed. Retrieved from [Link]
Miralles-Cuevas, S., et al. (2021). Degradation of Neonicotinoids and Caffeine from Surface Water by Photolysis. MDPI. Retrieved from [Link]
Georgiev, Y., & Zhelyazkova, B. (2018). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
Muneer, M., et al. (2020). Photocatalytic degradation of a typical neonicotinoid insecticide: nitenpyrum by ZnO nanoparticles under solar irradiation. PubMed. Retrieved from [Link]
Reddy, B. M., et al. (2018). Accuracy of method for 2-aminopyridine. ResearchGate. Retrieved from [Link]
Reli, M., et al. (2019). Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. PMC. Retrieved from [Link]
Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Retrieved from [Link]
PubChem. (n.d.). 2-Propynenitrile. Retrieved from [Link]
PubChemLite. (n.d.). 2-(propylamino)acetonitrile (C5H10N2). Retrieved from [Link]
NextSDS. (n.d.). 2-(Propylamino)isonicotinic acid — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 2-Cyanoisonicotinic Acid. Retrieved from [Link]
Technical Support Center: Resolving Peak Tailing in 2-(Propylamino)isonicotinonitrile Chromatography
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-(Propylamino)isonicotinonitrile. As a basic compound contai...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-(Propylamino)isonicotinonitrile. As a basic compound containing a secondary amine, 2-(Propylamino)isonicotinonitrile is highly susceptible to asymmetrical peak shapes, which can compromise the accuracy and reproducibility of quantification. This document provides a structured approach to troubleshooting, grounded in the fundamental principles of chromatography, to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common scenarios encountered in the laboratory. Each question is designed to guide you from a problem to a robust solution, explaining the scientific rationale behind each step.
Question 1: My 2-(Propylamino)isonicotinonitrile peak is tailing on a standard C18 column. Where do I start?
Peak tailing for basic compounds like 2-(Propylamino)isonicotinonitrile on traditional silica-based columns is most often caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the stationary phase surface.[1][2][3][4] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail".
The initial troubleshooting workflow should focus on systematically eliminating the most common causes, starting with mobile phase optimization and then considering the column and hardware.
Caption: Initial troubleshooting workflow for peak tailing.
Step-by-Step Protocol: Mobile Phase Optimization
Lower the Mobile Phase pH: The most direct way to mitigate silanol interactions is to operate at a low pH.[4][5][6]
Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).
Mechanism: At a pH below 3, the vast majority of surface silanol groups (pKa ~3.5-4.5) will be in their neutral, protonated state (Si-OH).[4] This eliminates the ionic interaction site. Simultaneously, the basic amine group of 2-(Propylamino)isonicotinonitrile will be fully protonated (positively charged), ensuring a single, consistent ionic state for the analyte.[7]
Incorporate a Competing Base (Mobile Phase Additive): If lowering the pH is insufficient or undesirable for other separation reasons, adding a "silanol suppressor" can be effective.
Action: Add a small concentration of a competing base, such as Triethylamine (TEA), to the mobile phase.
Mechanism: The competing base is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the larger analyte, 2-(Propylamino)isonicotinonitrile.[6] This reduces the opportunities for secondary retention.
Caution: Competing bases can shorten column lifetime by accelerating stationary phase hydrolysis and may need to be permanently dedicated to the column.[6]
Parameter
Recommended Range
Rationale
Mobile Phase pH
2.5 - 3.5
Suppresses ionization of silanol groups, minimizing secondary interactions.[4]
Buffer Concentration
10 - 25 mM
Maintains stable pH and can help mask some silanol activity.[4]
Competing Base (TEA)
5 - 10 mM
Acts as a silanol suppressor by competitively binding to active sites.[6]
Question 2: I've optimized the mobile phase, but the peak tailing for 2-(Propylamino)isonicotinonitrile is still unacceptable. What's the next step?
If mobile phase optimization fails to resolve the issue, the problem likely lies with the stationary phase itself or interactions with the HPLC system hardware.
A. Evaluate Your Column Choice
Standard, older "Type A" silica columns are known to have a high population of acidic silanol groups and trace metal impurities, making them particularly problematic for basic compounds.[2] Modern, high-purity "Type B" silica columns offer significant improvements, but the best solution is to use a column specifically designed for basic analytes.
Recommended Column Technologies:
Column Type
Mechanism of Action
Advantages for Basic Compounds
End-Capped
Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilane) to make them inert.[3][8]
Reduces available sites for secondary interaction. Most modern C18 columns are end-capped.
Polar-Embedded
A polar functional group (e.g., amide, carbamate) is embedded within the C18 chain.
The polar group shields nearby silanol groups through intramolecular hydrogen bonding, making them less accessible to the analyte.[8]
Silica Hydride (Type-C™)
The silica surface is predominantly covered with Si-H bonds instead of Si-OH groups.[8]
Fundamentally eliminates the root cause of silanol interactions, providing excellent peak shape for bases across a wide pH range.[8]
B. Investigate Metal Contamination
Trace metal contamination in the silica matrix (e.g., iron, aluminum) or from system components (e.g., stainless steel tubing, frits) can act as chelation sites or increase the acidity of nearby silanol groups, worsening peak tailing.[2][4][9] This is a particularly important consideration for molecules like 2-(Propylamino)isonicotinonitrile, which may have chelating properties.
Diagnostic and Remediation Protocol:
System Passivation: If you suspect metal contamination from your HPLC system, a passivation procedure can remove metal ions.
Action: Remove the column from the system. Flush all system lines with a chelating agent like Ethylenediaminetetraacetic acid (EDTA).
Detailed Steps:
Prepare a mobile phase containing 5-10 µM EDTA.[10]
Flush the entire system (pumps, injector, tubing) thoroughly with this solution.[10]
Flush the system again with your standard mobile phase before reinstalling the column.
Mechanism: The chelating agent binds strongly to metal ions, stripping them from the internal surfaces of the HPLC system.[10]
Use Bio-inert or Metal-Free Systems: For ultimate performance, especially at low concentrations, using an HPLC system with PEEK or MP35N components can prevent metal leaching and associated peak tailing.[9][11]
Caption: Causal relationships leading to peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half.[2] It indicates inefficiencies or undesirable interactions in the chromatographic system. It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is typically considered tailing.[3]
Q2: Why is peak tailing a problem for quantification?
Peak tailing is not just a cosmetic issue. It leads to several analytical problems:
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.
Inaccurate Integration: Automated integration software can struggle to consistently and accurately determine the start and end of a tailing peak, leading to errors in area calculation and, therefore, quantification.[4]
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
Q3: Can my sample injection technique cause peak tailing?
Yes. Two common injection-related causes are:
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing or fronting.[12] To check for this, try injecting a 5-10x dilution of your sample. If the peak shape improves dramatically, you were likely overloading the column.
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[12] Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.
Q4: What are "extra-column effects" and how do they contribute to tailing?
Extra-column effects refer to any peak broadening that occurs outside of the column itself.[1][4] This includes the volume within the injector, connection tubing, and detector flow cell. Using tubing with an unnecessarily large internal diameter or excessive length creates dead volume where the sample band can diffuse and broaden, contributing to peak asymmetry.[1] To minimize this, always use the shortest possible length of narrow-bore (e.g., 0.005" or smaller) tubing to connect system components.
Q5: What is an ion-pairing agent and could it help with my 2-(Propylamino)isonicotinonitrile analysis?
An ion-pairing agent is a mobile phase additive that has a hydrophobic part and an ionic part. For a positively charged basic analyte like protonated 2-(Propylamino)isonicotinonitrile, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) could be used.[13][14] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a charged surface that can retain the analyte through an ion-exchange mechanism.[14] While this can improve retention and sometimes peak shape, it also introduces complexity, such as long column equilibration times and potential for MS suppression.[14] For this specific compound, optimizing pH and using a modern base-deactivated column is a more direct and robust first-line approach than introducing ion-pairing agents.
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
2-(propylamino)isonicotinonitrile — Chemical Substance Information - NextSDS. [Link]
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. [Link]
How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV. [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. [Link]
What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. [Link]
Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]
Full article: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - Taylor & Francis. [Link]
Important Points about Ion Chromatography… pH is Tricky - Shimadzu. [Link]
Overcoming Metal Interference in HPLC - Technology Networks. [Link]
Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]
A Comparative Guide to the Reactivity of 2-(Propylamino)isonicotinonitrile and 2-Aminoisonicotinonitrile for Researchers
In the landscape of pharmaceutical and materials science research, the functionalization of pyridine scaffolds is a cornerstone of novel molecular design. Among the myriad of substituted pyridines, 2-aminoisonicotinonitr...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and materials science research, the functionalization of pyridine scaffolds is a cornerstone of novel molecular design. Among the myriad of substituted pyridines, 2-aminoisonicotinonitrile and its N-alkylated derivatives, such as 2-(propylamino)isonicotinonitrile, serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by established chemical principles and experimental insights, to aid researchers in their synthetic strategies.
At a Glance: Key Reactivity Differences
Feature
2-Aminoisonicotinonitrile
2-(Propylamino)isonicotinonitrile
Amino Group Nucleophilicity
Moderately nucleophilic
More nucleophilic due to the +I effect of the propyl group
Pyridine Ring Basicity
Less basic
More basic due to the electron-donating propyl group
Steric Hindrance
Minimal at the amino group
Increased at the amino group, potentially affecting reactions at this site and the adjacent pyridine nitrogen
Nitrile Group Reactivity
Susceptible to nucleophilic attack and hydrolysis
Similar susceptibility, but the electronic environment is slightly altered by the N-propyl group
Delving into the Chemical Nuances: A Comparative Analysis
The primary distinction between 2-(propylamino)isonicotinonitrile and 2-aminoisonicotinonitrile lies in the substitution at the 2-amino group. This seemingly minor structural change—a propyl group versus a hydrogen atom—imparts significant electronic and steric differences that govern their reactivity in various chemical transformations.
Electronic Effects: The Inductive Push of the Propyl Group
The propyl group in 2-(propylamino)isonicotinonitrile is an electron-donating group through the inductive effect (+I).[1] This leads to an increase in electron density on the exocyclic nitrogen atom compared to the unsubstituted amino group in 2-aminoisonicotinonitrile. Consequently, several key properties are affected:
Increased Nucleophilicity of the Amino Group: The electron-donating nature of the propyl group also enhances the nucleophilicity of the amino nitrogen. This can lead to faster reaction rates in reactions where the amino group is the primary nucleophile, such as in alkylation or acylation reactions.
Activation of the Pyridine Ring: The +I effect of the propylamino group further enriches the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution (although such reactions are generally difficult on pyridine rings) and potentially influencing the reactivity of the nitrile group.
Steric Hindrance: The Gatekeeper of Reactivity
The presence of the propyl group introduces steric bulk around the amino nitrogen and the adjacent C2 position of the pyridine ring. This steric hindrance can play a significant role in modulating reactivity:
Reactions at the Amino Group: While electronically more nucleophilic, the amino group of 2-(propylamino)isonicotinonitrile may exhibit reduced reactivity towards sterically demanding electrophiles compared to the unhindered amino group of 2-aminoisonicotinonitrile.[4]
Reactions at the Pyridine Nitrogen: The propyl group can also sterically hinder the approach of reagents to the pyridine ring nitrogen, potentially affecting its ability to act as a Lewis base or to be protonated.
Ortho-Functionalization: In reactions aimed at functionalizing the C3 position of the pyridine ring, the steric presence of the propyl group could influence the regioselectivity and reaction efficiency.
Experimental Insights and Synthetic Applications
The differing electronic and steric profiles of these two molecules translate into practical differences in their application in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-donating amino group activates the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions. The enhanced electron-donating character of the propylamino group in 2-(propylamino)isonicotinonitrile would be expected to further activate the ring. However, the outcome of SNAr reactions is highly dependent on the position of the leaving group. For isonicotinonitriles, a leaving group at the 2- or 6-position would be most susceptible to displacement. The reactivity in SNAr is generally higher at the α- and γ-positions of the pyridine ring due to the ability of the nitrogen to stabilize the Meisenheimer intermediate.[5][6]
In Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine is coupled with a boronic acid, the electronic nature of the pyridine ring is crucial. For a hypothetical 2-halo-isonicotinonitrile derivative, the electron-donating amino or propylamino group would influence the oxidative addition step. While the amino group can sometimes coordinate to the palladium catalyst, modern catalyst systems have been developed to overcome this issue.[7][8]
Given the increased electron density on the pyridine ring of 2-(propylamino)isonicotinonitrile, it might be slightly less reactive in the oxidative addition step compared to the corresponding 2-aminoisonicotinonitrile derivative, assuming a 2-halo precursor. However, the choice of catalyst and ligands is often the more dominant factor in the success of these couplings.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloro-4-substituted Pyridine
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For a detailed protocol on Suzuki coupling of dichloropyrimidines, which shares similarities with chloropyridines, refer to the work by Kappe et al.[10]
Reactivity of the Nitrile Group
The nitrile group in both molecules is a key functional handle. It can undergo a variety of transformations, including:
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The electronic effect of the 2-substituent can influence the rate of hydrolysis. The more electron-donating propylamino group might slightly decrease the electrophilicity of the nitrile carbon, potentially leading to a slower hydrolysis rate compared to the 2-amino derivative under certain conditions.[11][12]
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[13]
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.[11]
Cyclization Reactions: The nitrile group, in conjunction with the adjacent amino group, can participate in cyclization reactions to form fused heterocyclic systems, which are of great interest in medicinal chemistry.
Reaction Pathway: Nitrile Hydrolysis
Caption: Stepwise hydrolysis of the nitrile group.
Conclusion for the Bench Scientist
The choice between 2-(propylamino)isonicotinonitrile and 2-aminoisonicotinonitrile in a synthetic campaign should be guided by a careful consideration of the desired reaction and the potential influence of electronic and steric effects.
For reactions requiring enhanced nucleophilicity of the amino group , 2-(propylamino)isonicotinonitrile is the superior choice, provided that steric hindrance is not a limiting factor.
For reactions where minimal steric encumbrance at the 2-position is critical , 2-aminoisonicotinonitrile is the preferred substrate.
When considering the reactivity of the nitrile group , the electronic differences between the two compounds are likely to be subtle, and reaction conditions will play a more significant role.
Ultimately, the optimal choice will depend on the specific synthetic target and may require empirical optimization of reaction conditions. This guide serves as a foundational framework to inform these decisions and streamline the synthetic process.
References
BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine.
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Wikipedia. (n.d.).
Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?.
Novak, M., & Martin, S. A. (2002). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Journal of the American Chemical Society, 124(13), 3236-3244.
Google Patents. (n.d.).
Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1936.
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
Pearson, W. H., & Stevens, E. P. (2002). A Convenient Synthesis of 2-(Alkylamino)pyridines. The Journal of Organic Chemistry, 67(11), 3876-3879.
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25143-25147.
ResearchGate. (2015, December 17).
de Souza, A. C. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1159-1174.
Shestakov, A. S., et al. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(24), 6031.
Chemistry Steps. (2024, December 5). Reactions of Nitriles.
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
Semantic Scholar. (2020, January 9). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.
EBSCO. (2022). Nitriles | Chemistry | Research Starters.
Chemistry Steps. (2021, December 18). Basicity of Amines.
MDPI. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
Chemistry LibreTexts. (2023, November 23). 20.7 Chemistry of Nitriles.
A Comparative Guide to the Mass Spectrometry Validation of 2-(Propylamino)isonicotinonitrile Synthesis
Abstract This guide provides a comprehensive framework for the validation of 2-(Propylamino)isonicotinonitrile synthesis using mass spectrometry. It is designed for researchers, analytical scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for the validation of 2-(Propylamino)isonicotinonitrile synthesis using mass spectrometry. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and regulatory-compliant analytical methodologies. We will explore the dual role of mass spectrometry in providing unequivocal structural confirmation through High-Resolution Mass Spectrometry (HRMS) and rigorous quantitative validation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, all grounded in the principles of the ICH Q2(R1) guidelines.[1][2][3][4][5] Furthermore, we will objectively compare the performance of mass spectrometry with alternative techniques such as HPLC-UV and NMR, offering a complete perspective for analytical strategy development.
Introduction: The Analytical Imperative in Synthesis Validation
The synthesis of any new chemical entity (NCE), such as 2-(Propylamino)isonicotinonitrile, is incomplete without a rigorous analytical validation package. This validation serves as the bedrock of chemical process development, ensuring identity, purity, and quality, which are non-negotiable in the pharmaceutical industry. Mass spectrometry (MS) has emerged as an indispensable tool in this domain, offering unparalleled sensitivity, selectivity, and structural insight.[6][7][8]
2-(Propylamino)isonicotinonitrile (CAS No. 127680-76-6) is a substituted pyridine derivative. While its specific applications are varied, its structural motifs are common in pharmacologically active molecules. The validation of its synthesis, therefore, serves as a representative model for a wide class of similar compounds. This guide will demonstrate how to leverage mass spectrometry to build a self-validating system of protocols that confirms the successful synthesis and establishes a robust quality control framework.
Context: A Plausible Synthetic Pathway
To understand what we are validating against, we must first consider the synthesis itself. A common and logical approach to synthesizing 2-(Propylamino)isonicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction.
Starting Material: 2-Chloroisonicotinonitrile
Reagent: n-Propylamine
Reaction: The lone pair of electrons on the nitrogen of n-propylamine attacks the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. This reaction is facilitated by the electron-withdrawing nature of the nitrile group and the ring nitrogen.
Potential Impurities: The validation process must be capable of detecting and quantifying key potential impurities, including:
Over-alkylated byproducts, such as 2-(dipropylamino)isonicotinonitrile.
Isomeric impurities arising from side-reactions.
Degradation products.
The goal of our validation is to prove, unequivocally, that the desired product is formed and to develop a method sensitive and specific enough to control for these potential impurities.
The Mass Spectrometry Validation Workflow
A robust validation strategy is a two-part process: first confirming the identity of the synthesized molecule (qualitative) and second, establishing a reliable method for its measurement (quantitative).
Caption: A high-level workflow for the validation of a synthesized compound using mass spectrometry.
Part I: Qualitative Validation with High-Resolution Mass Spectrometry (HRMS)
Before we can quantify a compound, we must be certain of its identity. HRMS provides the most definitive confirmation of elemental composition through its ability to measure mass with extremely high accuracy (typically < 5 ppm).[9][10][11]
The Causality Behind Experimental Choices:
Technique: High-Resolution Mass Spectrometry is chosen over standard-resolution MS because its mass accuracy can distinguish between molecules with the same nominal mass but different elemental formulas.[7][10] For 2-(Propylamino)isonicotinonitrile (C₉H₁₁N₃), the theoretical monoisotopic mass is 161.0953 Da. HRMS can measure this to four decimal places, providing strong evidence for this specific formula.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic nitrogen atom in the propylamino group and the pyridine ring are readily protonated in the ESI source to form a stable [M+H]⁺ ion, leading to high sensitivity.
Data Interpretation & Results
The primary output of the HRMS experiment is the accurate mass of the protonated molecule, [M+H]⁺.
Parameter
Theoretical Value
Experimental Result
Mass Error (ppm)
Molecular Formula
C₉H₁₁N₃
-
-
[M+H]⁺ Ion
162.1031
162.1029
-1.23
A mass error of less than 5 ppm provides high confidence in the assigned elemental composition.[7] This single experiment effectively confirms that the synthesis produced a molecule with the correct formula, ruling out numerous other possibilities.
Sample Preparation: Dissolve approximately 1 mg of the synthesized 2-(Propylamino)isonicotinonitrile in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. Dilute this stock solution 1:100 in the same solvent for a final concentration of ~10 µg/mL.
Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer equipped with an ESI source.
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
MS Parameters (Positive ESI Mode):
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Mass Range: m/z 50-500
Resolution: > 60,000 FWHM
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
Data Analysis: Determine the experimental m/z of the most abundant ion. Compare this to the theoretical m/z for the [M+H]⁺ ion of C₉H₁₁N₃ and calculate the mass error in ppm.
Part II: Quantitative Validation with LC-MS/MS
Once identity is confirmed, the next critical step is to develop a reliable method to quantify the compound and its potential impurities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its superior selectivity and sensitivity.[8][12][13]
The Principle of Tandem Mass Spectrometry (MS/MS):
LC-MS/MS adds a layer of selectivity by using two stages of mass analysis. In the first stage (Q1), the parent ion of our target molecule is selected. This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored in the third stage (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for precise quantification even in complex mixtures.
Caption: The principle of quantitative analysis using tandem mass spectrometry (MS/MS).
Method Development & Validation (ICH Q2(R1) Framework)
A quantitative method is only trustworthy if it has been validated according to established guidelines. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[1][2][3][4][5]
Optimized LC-MS/MS Parameters:
Parameter
Setting
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Good retention and peak shape for moderately polar compounds.
Mobile Phase A
Water + 0.1% Formic Acid
Promotes protonation for positive ESI.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Common organic solvent for reverse-phase LC.
Gradient
5% to 95% B over 5 min
Ensures elution of the analyte and separation from impurities.
Flow Rate
0.4 mL/min
Compatible with standard ESI sources.
MS/MS Transition
162.1 -> 120.1
Precursor [M+H]⁺ and a stable, high-intensity product ion.
Collision Energy
20 eV
Optimized for maximum fragment ion intensity.
Validation Parameters & Acceptance Criteria:
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.
Experiment: Analyze blank matrix, placebo (if in formulation), and samples spiked with known impurities.
Result: No interfering peaks were observed at the retention time of 2-(Propylamino)isonicotinonitrile in any of the interference samples. The method is deemed specific.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Experiment: Analyze a series of calibration standards over a specified range (e.g., 1 - 1000 ng/mL).
Result:
Concentration (ng/mL)
Peak Area
1
1,520
5
7,650
20
30,100
100
155,200
500
768,900
1000
1,540,000
Accuracy and Precision: Accuracy is the closeness of test results to the true value. Precision is the degree of agreement among individual tests.
Experiment: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
Result:
QC Level
Concentration (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (%RSD)
Inter-day Accuracy (%)
Inter-day Precision (%RSD)
Low
15
102.5
3.1
104.2
4.5
Medium
150
98.9
2.5
101.1
3.8
High
750
101.3
1.9
99.8
2.7
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Determined as a signal-to-noise ratio (S/N) of ≥ 3.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined as S/N ≥ 10.
Result: The LOD was determined to be 0.3 ng/mL and the LOQ was established at 1.0 ng/mL, with accuracy and precision within 20%.[14]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Experiment: Vary parameters like column temperature (± 5°C), mobile phase pH (± 0.2 units), and flow rate (± 10%).
Result: No significant changes in peak area, retention time, or peak shape were observed, indicating the method is robust for routine use.
Stock & Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(Propylamino)isonicotinonitrile. Perform serial dilutions to create calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) and QC samples (e.g., 15, 150, 750 ng/mL).
LC-MS/MS System: Use an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions: Employ the optimized parameters listed in the table above (C18 column, water/acetonitrile gradient with formic acid).
MS/MS Detection: Set the mass spectrometer to monitor the transition 162.1 -> 120.1 in MRM mode.
Validation Experiments:
Specificity: Inject blank solvent, a solution of starting materials, and the final product.
Linearity: Inject the calibration curve standards in triplicate. Plot peak area versus concentration and perform a linear regression.
Accuracy & Precision: Analyze six replicates of each QC level. Repeat on two additional days to determine inter-day statistics.
LOQ: Analyze six replicates of the lowest calibration standard (1 ng/mL) to confirm its precision and accuracy are within ±20%.
Data Processing: Use the instrument's software to integrate the peak areas and calculate concentrations based on the calibration curve. Perform statistical analysis to determine all validation parameters.
Comparative Analysis: Mass Spectrometry vs. Alternatives
While powerful, mass spectrometry is not the only tool available. A comprehensive strategy involves understanding where it fits in relation to other common analytical techniques.
Feature
LC-MS/MS
HPLC-UV
NMR Spectroscopy
Primary Use
Quantification & Impurity ID
Routine QC, Purity Assay
Definitive Structural Elucidation
Specificity
Very High (based on mass)
Moderate (risk of co-elution)
Very High (unique spectral fingerprint)
Sensitivity
Very High (pg-fg level)
Low to Moderate (ng-µg level)
Low (µg-mg level)
Structural Info
High (fragmentation)
Very Low (none)
Definitive (connectivities)
Quantitative
Excellent
Excellent (if specific)
Good (qNMR), but less common
Speed
Fast (minutes per sample)
Moderate (can be slower)
Slow (minutes to hours per sample)
Cost/Complexity
High
Low
High
Key Takeaways from the Comparison:
LC-MS/MS is superior for trace-level impurity detection and quantification where HPLC-UV may lack the required sensitivity or specificity. [15][16][17]
HPLC-UV remains a cost-effective and robust workhorse for routine purity assays of the main component once the method is proven to be specific. [18][19]
NMR is the ultimate tool for de novo structural elucidation of unknown impurities but is not practical for routine, high-throughput quantitative analysis.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion
The validation of the synthesis of 2-(Propylamino)isonicotinonitrile provides a clear illustration of the power and necessity of modern mass spectrometry. By employing a dual strategy of HRMS for initial structural confirmation and a fully validated LC-MS/MS method for quantification, a complete and trustworthy analytical package can be assembled. This approach not only provides high confidence in the identity and quality of the synthesized material but also establishes a robust, regulatory-compliant framework for ongoing quality control. While techniques like HPLC-UV and NMR have their specific roles, mass spectrometry offers an unparalleled combination of specificity, sensitivity, and structural insight that is central to modern pharmaceutical development.
References
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers - Longdom Publishing. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. [Link]
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validation of HPLC assay for 2-(Propylamino)isonicotinonitrile quantification
An In-Depth Guide to the Validation of a Quantitative HPLC Assay for 2-(Propylamino)isonicotinonitrile In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount....
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Validation of a Quantitative HPLC Assay for 2-(Propylamino)isonicotinonitrile
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantitative determination of an active pharmaceutical ingredient (API) or its intermediates, such as 2-(Propylamino)isonicotinonitrile, requires a rigorously tested and validated analytical method. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and specificity.[1]
This guide provides a comprehensive, in-depth walkthrough of the validation process for an HPLC assay designed to quantify 2-(Propylamino)isonicotinonitrile. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, offering field-proven insights and grounding our protocols in the authoritative standards set by the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5]
The Analytical Challenge: Quantifying 2-(Propylamino)isonicotinonitrile
2-(Propylamino)isonicotinonitrile is a small organic molecule featuring a pyridine ring, a nitrile group, and a secondary amine. This structure suggests good UV absorbance due to the aromatic ring, making UV detection a suitable choice for HPLC analysis. The presence of the basic amine group means its retention will be sensitive to the pH of the mobile phase. A reverse-phase HPLC method is the logical starting point for a molecule of this polarity.
Hypothetical HPLC Method for Validation:
Before validation can commence, a robust HPLC method must be developed. For the purpose of this guide, we will assume the following method has been optimized:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 265 nm
Injection Volume: 10 µL
Diluent: Mobile Phase
This guide will now proceed to validate this method, ensuring it is fit for the purpose of accurately and precisely quantifying 2-(Propylamino)isonicotinonitrile.
The Validation Workflow: A Systematic Approach
The validation process is a structured sequence of experiments, each designed to test a specific performance characteristic of the method. Each step builds upon the last, creating a self-validating system that ensures data integrity.
Caption: Overall workflow for HPLC method validation.
Specificity (and Selectivity)
Expertise & Experience: The foundational step of any validation is demonstrating specificity. Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6] While the terms are often used interchangeably, selectivity refers to the method's ability to discriminate between different analytes, whereas specificity can be seen as the ultimate state of selectivity where the method produces a response for only a single analyte.[7][8][9]
For a stability-indicating assay, the most rigorous way to establish specificity is through forced degradation (stress testing). This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The goal is to prove that any resulting degradant peaks are chromatographically resolved from the main analyte peak, ensuring that the assay results are not inflated by co-eluting impurities.[2][5]
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of 2-(Propylamino)isonicotinonitrile at a concentration of 1 mg/mL in the diluent.
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours, then dissolve in diluent.
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Neutralization: After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Analysis: Dilute all stressed samples to a target concentration (e.g., 50 µg/mL) and analyze by HPLC alongside an unstressed control sample and a blank (diluent).
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the 2-(Propylamino)isonicotinonitrile peak in each chromatogram. This compares spectra across the peak to detect the presence of co-eluting impurities.
Caption: Workflow for the forced degradation study.
Data Presentation and Acceptance Criteria
Stress Condition
% Degradation
Resolution (Analyte vs. Closest Impurity)
Peak Purity Index
Acceptance Criteria
Unstressed Control
0%
N/A
> 0.999
N/A
Acid Hydrolysis
15.2%
2.8
> 0.999
Resolution > 2.0; Purity > 0.999
Base Hydrolysis
21.5%
3.1
> 0.999
Resolution > 2.0; Purity > 0.999
Oxidation
8.9%
2.5
> 0.999
Resolution > 2.0; Purity > 0.999
Thermal
5.1%
4.0
> 0.999
Resolution > 2.0; Purity > 0.999
Photolytic
11.7%
2.2
> 0.999
Resolution > 2.0; Purity > 0.999
Trustworthiness: The data demonstrates that the method can effectively separate the parent analyte from its degradation products under various stress conditions. A resolution value greater than 2.0 indicates baseline separation, and a peak purity index close to 1.0 confirms the absence of co-eluting species.[2]
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10] This is fundamental for quantification, as it validates the use of a calibration curve to determine the concentration of an unknown sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[11][12] For an assay of a drug substance, the ICH guidelines suggest a typical range of 80% to 120% of the target test concentration.[6]
Experimental Protocol: Linearity Study
Prepare Stock Solution: Prepare a high-concentration stock solution of 2-(Propylamino)isonicotinonitrile reference standard (e.g., 100 µg/mL).
Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For a target concentration of 50 µg/mL, a suitable range would be:
Level 1: 25 µg/mL (50%)
Level 2: 40 µg/mL (80%)
Level 3: 50 µg/mL (100%)
Level 4: 60 µg/mL (120%)
Level 5: 75 µg/mL (150%)
Analysis: Inject each concentration level in triplicate.
Data Analysis: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
Data Presentation and Acceptance Criteria
Concentration (µg/mL)
Injection 1 (Area)
Injection 2 (Area)
Injection 3 (Area)
Average Area
25
251050
250500
251300
250950
40
401500
402500
402000
402000
50
503000
502100
502500
502533
60
604500
603800
604100
604133
75
755500
756100
754900
755500
Linear Regression Results:
Slope: 10035
Y-Intercept: 1520
Coefficient of Determination (R²): 0.9995
Acceptance Criteria:
The coefficient of determination (R²) should be ≥ 0.999.[13]
The y-intercept should be insignificant compared to the response at 100% concentration.
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value.[14] It is typically assessed using recovery studies, where a known amount of pure analyte (reference standard) is added to a sample matrix (placebo). The method is then used to measure the amount of analyte recovered.[15] This test is crucial for demonstrating that the method is free from systematic errors or bias.
Experimental Protocol: Accuracy (Recovery) Study
Prepare Placebo: If the final product is a formulation, prepare a placebo containing all excipients except the API. If analyzing the pure substance, the diluent can serve as the matrix.
Spike Samples: Prepare samples by spiking the placebo at three different concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
Level 1 (80%): Spike placebo to achieve a final concentration of 40 µg/mL.
Level 2 (100%): Spike placebo to achieve a final concentration of 50 µg/mL.
Level 3 (120%): Spike placebo to achieve a final concentration of 60 µg/mL.
Analysis: Analyze all nine prepared samples by HPLC.
Calculation: Calculate the percentage recovery for each sample using the formula:
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
Data Presentation and Acceptance Criteria
Level
Theoretical Conc. (µg/mL)
Replicate
Measured Conc. (µg/mL)
% Recovery
Average % Recovery
80%
40
1
39.8
99.5%
99.7%
2
40.1
100.3%
3
39.7
99.3%
100%
50
1
50.2
100.4%
100.1%
2
49.8
99.6%
3
50.1
100.2%
120%
60
1
60.5
100.8%
100.5%
2
59.9
99.8%
3
60.5
100.8%
Acceptance Criteria:
The mean percent recovery should be within a prespecified range, typically 98.0% to 102.0% for a drug substance assay.[13][16]
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[6] It is a measure of random error. Precision is evaluated at two levels as per ICH guidelines:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same operating conditions (same analyst, same instrument).[17]
Intermediate Precision: Expresses within-laboratory variations due to different days, different analysts, or different equipment.[6]
Experimental Protocol: Precision Study
A. Repeatability:
Prepare six individual samples of 2-(Propylamino)isonicotinonitrile at 100% of the target concentration (50 µg/mL) from the same homogeneous source.
Analyze all six samples using the HPLC method.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
B. Intermediate Precision:
A second analyst, on a different day and preferably using a different HPLC system, should repeat the repeatability experiment (prepare and analyze six samples at 100% concentration).
Calculate the %RSD for the second set of results.
Combine the data from both sets (12 total measurements) and calculate the overall %RSD.
Data Presentation and Acceptance Criteria
Repeatability (Analyst 1, Day 1, Instrument 1)
Sample
Measured Conc. (µg/mL)
1
50.1
2
49.8
3
50.3
4
49.9
5
50.2
6
50.0
Mean
50.05
Std. Dev.
0.187
%RSD
0.37%
Intermediate Precision (Analyst 2, Day 2, Instrument 2)
Sample
Measured Conc. (µg/mL)
7
50.5
8
50.2
9
49.9
10
50.6
11
50.3
12
50.4
Mean
50.32
Std. Dev.
0.248
%RSD
0.49%
Overall Precision (Combined Data)
Overall Mean: 50.18
Overall Std. Dev.: 0.276
Overall %RSD: 0.55%
Acceptance Criteria:
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[13][16][18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: These parameters describe the sensitivity of the method.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. It is the point where the signal is distinguishable from the background noise.[19]
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[19]
These are critical for impurity analysis but are also good practice to establish for an API assay. The ICH Q2(R1) guideline provides several methods for their determination, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[20]
Experimental Protocol: LOD and LOQ Determination
Method: Use the values derived from the linearity study.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line (or the residual standard deviation of the regression line) and S is the slope of the calibration curve.
Calculation (using data from linearity study):
Assume the standard deviation of the y-intercept (σ) is 185.
Slope (S) = 10035
LOD = 3.3 * (185 / 10035) = 0.06 µg/mL
LOQ = 10 * (185 / 10035) = 0.18 µg/mL
Confirmation: To confirm the calculated LOQ, prepare a series of samples at and around the calculated concentration (e.g., 0.18 µg/mL). Analyze these samples (n=6) and calculate the %RSD.
Data Presentation and Acceptance Criteria
Parameter
Calculation
Result
Confirmation (%RSD at LOQ)
Acceptance Criteria
LOD
3.3 * (σ / S)
0.06 µg/mL
N/A
Signal-to-noise ratio should be ≥ 3:1.
LOQ
10 * (σ / S)
0.18 µg/mL
8.5%
Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21][22][23] This provides an indication of its reliability during normal usage and is critical for method transfer between laboratories.[24] The evaluation involves systematically changing parameters like mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results (e.g., retention time, resolution, and analyte quantitation).
Experimental Protocol: Robustness Study
Identify Key Parameters: Select critical HPLC parameters to vary.
Define Variations: Establish a range for each variation, typically small changes that could occur during routine use.
Analyze Samples: Analyze a standard solution under each modified condition and compare the results to the nominal method.
Data Presentation and Acceptance Criteria
Parameter
Nominal Value
Variation
Result (e.g., % Change in Assay)
System Suitability
Acceptance Criteria
Flow Rate
1.0 mL/min
± 0.1 mL/min
-1.1% / +0.9%
Pass
Assay result within ±2.0% of nominal. System suitability must pass.
Column Temp.
30°C
± 2°C
+0.5% / -0.4%
Pass
Assay result within ±2.0% of nominal. System suitability must pass.
Mobile Phase pH
6.5
± 0.2 units
-0.8% / +0.7%
Pass
Assay result within ±2.0% of nominal. System suitability must pass.
% Acetonitrile
40%
± 2%
+1.5% / -1.6%
Pass
Assay result within ±2.0% of nominal. System suitability must pass.
Trustworthiness: The method is considered robust if the results remain within the acceptance criteria under all varied conditions, ensuring its reliability for long-term and inter-laboratory use.[24]
Conclusion
This comprehensive validation guide demonstrates that the proposed HPLC method is specific, linear, accurate, precise, sensitive, and robust for the quantification of 2-(Propylamino)isonicotinonitrile. Each parameter has been tested according to authoritative guidelines, with all results meeting their predefined acceptance criteria. This self-validating system of experiments provides a high degree of assurance in the quality and integrity of the data generated, establishing the method as "fit for purpose" for its intended use in a regulated environment.
References
Implementing Robustness Testing for HPLC Methods - Separation Science. (2023, December 9). Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Available from: [Link]
What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3). Available from: [Link]
What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Available from: [Link]
Robustness Tests | LCGC International. (2025, November 27). Available from: [Link]
FDA Guidance on Analytical Method Validation. (n.d.). Available from: [Link]
Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8). Available from: [Link]
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (2025, September 8). Available from: [Link]
How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2). Available from: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Available from: [Link]
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Available from: [Link]
A geometric approach to robustness testing in analytical HPLC - ResearchGate. (n.d.). Available from: [Link]
What is the difference between specificity and selectivity?. (2018, April 24). Available from: [Link]
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29). Available from: [Link]
What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024, February 29). Available from: [Link]
Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. (n.d.). Available from: [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (n.d.). Available from: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Available from: [Link]
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Available from: [Link]
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Spectroscopic Comparison of 2-(Alkylamino)isonicotinonitriles: A Technical Guide for Advanced Photophysical Applications
Introduction: The Photophysical Architecture of Isonicotinonitriles The isonicotinonitrile (4-cyanopyridine) core is a privileged scaffold in both medicinal chemistry and advanced materials science. The cyano group at th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Photophysical Architecture of Isonicotinonitriles
The isonicotinonitrile (4-cyanopyridine) core is a privileged scaffold in both medicinal chemistry and advanced materials science. The cyano group at the C4 position exerts a powerful electron-withdrawing effect, rendering the pyridine ring highly electron-deficient. This intrinsic electron affinity makes isonicotinonitriles premier electron-accepting cores for Thermally Activated Delayed Fluorescence (TADF) OLED materials[1] and hyperfluorescent displays[2]. However, the raw core requires precise electronic tuning to achieve desired photophysical properties.
Mechanistic Causality: The Push-Pull Architecture
Substituting the C2 position of the isonicotinonitrile ring fundamentally alters its molecular orbital landscape and spectroscopic behavior.
2-(Alkylamino)isonicotinonitriles: The addition of an alkylamino group introduces a strong electron-donating group (EDG). Pairing this with the C4 cyano group creates a highly polarized Intramolecular Charge Transfer (ICT) state. This "push-pull" architecture significantly lowers the HOMO-LUMO gap, red-shifting the UV-Vis absorption into the near-UV/visible region and dramatically enhancing the Photoluminescence Quantum Yield (PLQY)[3].
2-Haloisonicotinonitriles: In contrast, halogen substitution (e.g., 2-bromo-6-methylisonicotinonitrile) provides inductive electron withdrawal. More critically, the heavy atom effect (e.g., Bromine) enhances Spin-Orbit Coupling (SOC). This accelerates Intersystem Crossing (ISC) to the triplet state, effectively quenching prompt fluorescence. Consequently, these derivatives exhibit deep-UV absorption (~278 nm) and are utilized as transparent precursors in photoredox catalysis[4].
Data Presentation: Comparative Spectroscopic Properties
To objectively evaluate these alternatives, the following table synthesizes the quantitative spectroscopic data across three primary substitution classes.
The following diagram maps the logical relationship between structural substitution and the resulting photophysical phenomena.
Fig 1: Photophysical causality of 2-substituted isonicotinonitriles.
Experimental Protocols: Self-Validating Workflows
As an Application Scientist, it is critical to implement protocols that inherently validate the mechanistic claims being tested. The following workflows are designed to isolate and prove the ICT and TADF characteristics of 2-(alkylamino)isonicotinonitriles.
Objective: To confirm the highly polarized Intramolecular Charge Transfer (ICT) state of the 2-(alkylamino) derivative.
Sample Preparation: Prepare
1×10−5
M solutions of the 2-(alkylamino)isonicotinonitrile in a series of spectroscopic-grade solvents with increasing dielectric constants (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile).
Causality: A low concentration (
10−5
M) is strictly required to prevent intermolecular excimer formation, which would artificially red-shift the emission and invalidate the single-molecule ICT measurement.
UV-Vis Acquisition: Record the absorption spectra from 250 nm to 500 nm. Identify the lowest-energy absorption band (
λabs
).
Photoluminescence (PL) Acquisition: Excite the samples at their respective
λabs
and record the emission spectra.
Self-Validation (Lippert-Mataga Plot): Plot the Stokes shift (
νabs−νem
) against the solvent orientation polarizability (
Δf
).
Causality: A linear positive correlation self-validates the ICT mechanism. It proves that the excited state has a significantly larger dipole moment than the ground state, causing polar solvents to stabilize the excited state and red-shift the emission[3].
Protocol B: Transient Photoluminescence (TRPL) for TADF Validation
Objective: To verify the Reverse Intersystem Crossing (RISC) capability essential for TADF applications[1].
Film Fabrication: Spin-coat a 6 wt% doped film of the 2-(alkylamino)isonicotinonitrile in a high-triplet-energy host matrix (e.g., mCP or PPF) onto a quartz substrate.
Causality: Doping into a rigid host matrix suppresses non-radiative vibrational decay and prevents concentration quenching, allowing for accurate measurement of inherent exciton dynamics[2].
Degassing: Place the film in a vacuum cryostat (
<10−4
Torr).
TRPL Measurement: Excite the film using a pulsed laser (e.g., 355 nm Nd:YAG) and record the photoluminescence decay using a streak camera or TCSPC system. Fit the decay curve to a bi-exponential function to extract the prompt (
τp
) and delayed (
τd
) fluorescence lifetimes.
Self-Validation (Oxygen Quenching Test): Vent the cryostat to introduce ambient air (oxygen) and repeat the TRPL measurement.
Causality: Triplet excitons are highly sensitive to oxygen quenching. If the delayed component (
τd
) vanishes upon oxygen exposure while the prompt component remains, this self-validates that the delayed emission originates from a triplet-to-singlet RISC process (TADF) rather than generic charge recombination[1].
Benchmarking 2-(Propylamino)isonicotinonitrile: A Comparative Guide to a Novel Kinase Inhibitor Building Block
For drug discovery researchers and medicinal chemists, the identification and validation of novel molecular scaffolds are paramount to expanding the chemical space for kinase inhibitor development. This guide introduces...
Author: BenchChem Technical Support Team. Date: April 2026
For drug discovery researchers and medicinal chemists, the identification and validation of novel molecular scaffolds are paramount to expanding the chemical space for kinase inhibitor development. This guide introduces 2-(Propylamino)isonicotinonitrile, a promising yet underexplored building block, and provides a comprehensive framework for its benchmarking against established pharmacophores. We will delve into the rationale behind experimental design, present detailed protocols for robust evaluation, and offer a comparative analysis to guide its application in kinase-targeted drug discovery programs.
Introduction: The Rationale for 2-(Propylamino)isonicotinonitrile
The 2-aminopyridine moiety is a well-established and versatile scaffold in the design of protein kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site has made it a cornerstone of many successful therapeutics.[2] 2-(Propylamino)isonicotinonitrile, a derivative of this privileged structure, offers several intriguing features for medicinal chemists:
Modulation of Physicochemical Properties: The n-propyl group introduces lipophilicity, which can influence cell permeability and interactions with hydrophobic pockets within the kinase domain.
Vector for Further Functionalization: The isonicotinonitrile group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
Potential for Novel Interactions: The unique electronic and steric properties of this specific substitution pattern may lead to novel interactions within the ATP binding site or even allosteric pockets, potentially offering a route to inhibitors with unique selectivity profiles.
This guide will benchmark 2-(Propylamino)isonicotinonitrile against two well-characterized building blocks to provide a clear comparative context for its potential utility.
Comparative Scaffolds
To effectively evaluate 2-(Propylamino)isonicotinonitrile, we have selected two alternative building blocks that represent different but relevant areas of kinase inhibitor chemical space:
Alternative 1 (Structural Analogue): 2-Aminopyrimidine. This scaffold is a close structural bioisostere of 2-aminopyridine and is present in numerous approved kinase inhibitors.[3] Comparing against this scaffold will reveal the impact of the pyridine versus pyrimidine core on kinase selectivity and potency.
Alternative 2 (Functional Analogue): A Pyrazolo[3,4-d]pyrimidine. This scaffold is known to act as an ATP mimic and is a core component of both type I and type II kinase inhibitors, including the approved drug Ibrutinib.[4] This comparison will help to position 2-(Propylamino)isonicotinonitrile within the broader context of ATP-competitive inhibitors.
The Benchmarking Workflow: A Multi-Faceted Approach
A robust evaluation of a novel kinase inhibitor building block requires a multi-tiered experimental approach, moving from broad, high-throughput biochemical screens to more focused cell-based assays. This workflow is designed to provide a comprehensive understanding of the potency, selectivity, and cellular activity of our building blocks.
Caption: A tiered workflow for benchmarking kinase inhibitor building blocks.
Experimental Data and Protocols
Tier 1: Biochemical Profiling
The initial step is to understand the intrinsic inhibitory activity of the compounds against a panel of purified kinases.
A broad kinase panel screen is essential to identify the primary targets and potential off-targets of a new scaffold. Commercial services like Eurofins' KINOMEscan® offer a high-throughput method to assess binding affinity against a large number of kinases.[5]
Expected Outcome: A preliminary "hit list" of kinases for which each building block shows significant binding affinity. This provides the first glimpse into the selectivity profile of each scaffold.
For the initial hits identified, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose, as it measures the amount of ADP produced in a kinase reaction.[6]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
Purified recombinant kinase and its specific substrate.
Test compounds (2-(Propylamino)isonicotinonitrile and alternatives) dissolved in DMSO.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
Incubate for 30-60 minutes at room temperature.[7]
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Building Block
Predicted Target Kinase(s)
Predicted IC50 Range (nM)
2-(Propylamino)isonicotinonitrile
(Hypothetical) EGFR, VEGFR2
50 - 500
2-Aminopyrimidine
(Known) CDKs, Aurora Kinases
10 - 200
Pyrazolo[3,4-d]pyrimidine
(Known) BTK, JAKs, SRC
5 - 100
Table 1: Hypothetical biochemical potency of the benchmarked building blocks against representative kinase families.
Tier 2: Cellular Activity
Demonstrating that a compound can engage its target and exert a biological effect within a cellular context is a critical next step.
The NanoBRET™ Target Engagement Assay allows for the direct measurement of compound binding to a specific kinase in living cells.[9] This assay provides a quantitative measure of target occupancy, which is crucial for correlating biochemical potency with cellular activity.
Objective: To quantify the binding of a test compound to a target kinase in living cells.
Materials:
HEK293 cells (or other suitable cell line).
Plasmid encoding the target kinase fused to NanoLuc® luciferase.
NanoBRET™ tracer specific for the target kinase.
Test compounds dissolved in DMSO.
Opti-MEM® I Reduced Serum Medium.
FuGENE® HD Transfection Reagent.
White, non-binding surface 96-well plates.
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
BRET-capable plate reader.
Procedure:
Cell Transfection:
Prepare a DNA-transfection reagent complex by mixing the NanoLuc®-kinase fusion plasmid with FuGENE® HD in Opti-MEM®.[10]
Add the complex to HEK293 cells and incubate for 24 hours to allow for protein expression.
Assay Setup:
Harvest the transfected cells and resuspend them in Opti-MEM®.
In a 96-well plate, add the test compound at various concentrations.
Add the cell suspension to the wells.
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
Signal Detection:
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[10]
Read the plate on a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
Data Analysis:
Calculate the raw BRET ratio (acceptor emission / donor emission).
Normalize the BRET ratios to the vehicle control.
Plot the normalized BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.
To assess the functional consequence of kinase inhibition, a cell viability or proliferation assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels as an indicator of metabolically active cells.[11]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of a test compound on the viability of a cancer cell line that is dependent on the target kinase.
Materials:
Cancer cell line known to be driven by the target kinase.
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a DMSO vehicle control.
Incubation: Incubate the cells for 72 hours (or a time course determined to be appropriate for the cell line and target).
Assay Procedure:
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Building Block
Predicted Cellular Target Engagement IC50 (nM)
Predicted Cell Viability GI50 (nM)
2-(Propylamino)isonicotinonitrile
100 - 1000
200 - 2000
2-Aminopyrimidine
50 - 500
100 - 1000
Pyrazolo[3,4-d]pyrimidine
20 - 200
50 - 500
Table 2: Hypothetical cellular activity of the benchmarked building blocks in a relevant cancer cell line.
Interpreting the Data: Building a Case for a New Scaffold
The data generated from this benchmarking workflow will allow for a comprehensive comparison of 2-(Propylamino)isonicotinonitrile with the established scaffolds.
Caption: Decision-making logic for advancing a kinase inhibitor building block.
A successful outcome for 2-(Propylamino)isonicotinonitrile would be the demonstration of:
Potent on-target activity: Comparable or superior IC50 values to the benchmark scaffolds against one or more kinase targets.
A unique selectivity profile: Inhibition of a different spectrum of kinases compared to the alternatives, suggesting the potential for developing inhibitors with novel therapeutic applications or reduced off-target effects.
Good cell permeability and on-target engagement: A strong correlation between biochemical and cellular potency.
A clear path for optimization: The structure should be amenable to synthetic modification to improve its drug-like properties.
Conclusion
The 2-(Propylamino)isonicotinonitrile scaffold represents an attractive starting point for the development of novel kinase inhibitors. The systematic benchmarking workflow outlined in this guide provides a robust framework for its evaluation. By comparing its biochemical and cellular activities against well-characterized alternatives, researchers can make informed decisions about its potential and prioritize its development for specific kinase targets. This data-driven approach is essential for the efficient discovery and development of the next generation of targeted cancer therapies.
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Author: BenchChem Technical Support Team. Date: April 2026
Handling 2-(Propylamino)isonicotinonitrile (CAS No. 127680-76-6) requires a rigorous, scientifically grounded approach to laboratory safety[1][2]. As a substituted pyridine derivative containing a reactive nitrile group, this compound is a valuable intermediate in pharmaceutical synthesis and drug development. However, its chemical structure inherently dictates specific toxicological risks that must be managed through precise operational and logistical planning.
As an application scientist, it is critical to understand not just what safety measures to take, but why they are necessary. This guide synthesizes mechanistic toxicology with field-proven protocols to provide a self-validating framework for handling this chemical safely.
Hazard Profile & Mechanistic Toxicology
Based on structural analogs and standardized safety data for related isonicotinonitriles (such as 2-(tert-Butylamino)isonicotinonitrile and 4-Cyanopyridine), 2-(Propylamino)isonicotinonitrile falls under the following Globally Harmonized System (GHS) classifications[3]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The Causality of the Hazard: The pyridine ring acts as a mild base and a highly effective solvent for biological lipids, which facilitates dermal penetration. The addition of the lipophilic propylamino group further enhances its ability to cross the stratum corneum compared to the parent isonicotinonitrile. Furthermore, as a crystalline solid, it poses a significant inhalation risk; micro-particulates can easily aerosolize, leading to acute irritation of the respiratory mucosa[4].
Essential Personal Protective Equipment (PPE)
Selecting the correct PPE is a matter of chemical compatibility, not just compliance. The following table outlines the required equipment and the scientific rationale behind each choice.
Protection Type
Recommended Equipment
Specification & Mechanistic Rationale
Hand Protection
Nitrile or Neoprene Gloves
Minimum 8 mil thickness. Pyridine derivatives act as potent solvents that rapidly degrade and permeate thin latex or vinyl. Nitrile provides superior breakthrough resistance[4][5].
Eye/Face Protection
Chemical Splash Goggles
ANSI Z87.1-certified non-vented goggles. Standard safety glasses leave orbital gaps. Goggles form a complete seal to protect against aerosolized dust and accidental solution splashes[5][6].
Respiratory Control
Certified Fume Hood
Primary Defense. Handling must occur in a hood with 80-120 fpm face velocity to capture aerosolized particulates and prevent H335 respiratory irritation[6][7].
Body Protection
Flame-Resistant Lab Coat
Knee-length, fully buttoned. Prevents direct dermal contact. Cuffs must be closed over glove wrists to eliminate exposed skin gaps[7].
Standard Operating Procedure: Handling & Transfer
To ensure a self-validating safety system, every step of the handling process must include a verification check.
Step 1: Pre-Operation Verification
Action: Verify fume hood functionality.
Validation: Do not rely solely on the digital monitor. Hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the sash; a strong inward pull visually confirms active directional airflow before you open the chemical container[4].
Step 2: Material Weighing and Transfer
Action: Use an anti-static, grounded spatula to weigh the solid 2-(Propylamino)isonicotinonitrile inside the fume hood.
Rationale: Static charge can cause fine powders to repel and aerosolize. Grounded tools prevent dust clouds, mitigating inhalation risks[6].
Step 3: Solution Preparation
Action: Always add the solid chemical slowly to your solvent (e.g., dichloromethane or ethanol), rather than pouring solvent over the solid.
Rationale: Adding solid to solvent provides an immediate heat sink for any exothermic dissolution, preventing localized boiling and hazardous splashing.
Spill Response and Hazardous Waste Disposal Plan
A spill compromises the controlled environment. Immediate, methodical action is required to prevent exposure and environmental contamination.
Operational workflow and spill response for 2-(Propylamino)isonicotinonitrile.
Step-by-Step Spill Containment:
Suppress Aerosolization: Do not dry sweep the solid, as this will immediately aerosolize the toxic particulates. Instead, cover the spill with an inert, slightly damp absorbent material such as sand or vermiculite[6][7].
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[7].
Decontamination: Wash the spill area with a compatible solvent (e.g., a dilute detergent solution or ethanol) to remove residual lipophilic traces.
Step-by-Step Disposal Protocol:
Segregation: Never mix pyridine/nitrile waste with strong oxidizers or acids, as this can trigger violent exothermic reactions or the release of toxic hydrogen cyanide gas.
Labeling: Seal the HDPE container and label it explicitly with: "Hazardous Waste: 2-(Propylamino)isonicotinonitrile (CAS 127680-76-6) - Toxic/Irritant"[6].
Destruction: Route the container to a licensed hazardous waste facility. The scientifically preferred method for disposing of nitrogen-containing heterocyclic compounds is high-temperature incineration equipped with a chemical scrubber to neutralize resulting nitrogen oxide (NOx) emissions[3][6].
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